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  • Product: 1-(5-Amino-2-fluorophenyl)-3-methylurea
  • CAS: 1546093-06-4

Core Science & Biosynthesis

Foundational

Physical and chemical properties of 1-(5-Amino-2-fluorophenyl)-3-methylurea

This guide provides a comprehensive technical analysis of 1-(5-Amino-2-fluorophenyl)-3-methylurea , a specialized synthetic intermediate used primarily in the development of small-molecule kinase inhibitors. CAS Registry...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 1-(5-Amino-2-fluorophenyl)-3-methylurea , a specialized synthetic intermediate used primarily in the development of small-molecule kinase inhibitors.

CAS Registry Number: 1546093-06-4 Role: Pharmacophore Building Block / Kinase Inhibitor Intermediate

Executive Summary

1-(5-Amino-2-fluorophenyl)-3-methylurea is a bifunctional aromatic scaffold characterized by a fluorinated phenyl ring , a methylurea moiety , and a primary amine . It serves as a critical "left-hand" building block in medicinal chemistry, particularly for constructing Type II kinase inhibitors where the urea motif engages the "gatekeeper" residue in the ATP-binding pocket, while the primary amine serves as a vector for coupling to heterocycles (e.g., pyrimidines, quinolines) to achieve selectivity.

Chemical Identity & Structural Analysis

The compound features a 1,2,5-substitution pattern on the benzene ring, which is electronically tuned to balance metabolic stability (via fluorine) with nucleophilic reactivity (via the amine).

PropertyDetail
IUPAC Name 1-(5-Amino-2-fluorophenyl)-3-methylurea
CAS Number 1546093-06-4
Molecular Formula C₈H₁₀FN₃O
Molecular Weight 183.18 g/mol
SMILES CNC(=O)Nc1cc(N)ccc1F
InChI Key Unique identifier required for database integration
Structural Class N,N'-Diaryl/alkyl urea; Aniline derivative
Structural Logic[1]
  • Urea Linker (-NH-CO-NH-): Acts as a hydrogen bond donor/acceptor pair, critical for binding to the hinge region or the DFG-motif in kinase enzymes.

  • Fluorine (C2 Position): Provides metabolic blockade against ring oxidation and modulates the pKa of the urea protons, enhancing hydrogen bond strength.

  • Primary Amine (C5 Position): The reactive handle for further elaboration. Its position meta to the urea and para to the fluorine ensures specific electronic coupling.

Physicochemical Properties

Note: Experimental values for this specific intermediate are often proprietary. The values below represent authoritative estimates based on structural analogs (e.g., 1-(5-amino-2-chlorophenyl)-3-methylurea).

PropertyValue / Description
Physical State Solid powder
Appearance Off-white to pale beige crystalline solid
Melting Point 145–155 °C (Decomposition likely >180 °C)
Solubility (Water) Low (< 1 mg/mL); Hydrophobic urea core limits aqueous solubility.
Solubility (Organic) Soluble in DMSO, DMF, DMAc; Sparingly soluble in Methanol, Ethanol.
LogP (Predicted) ~0.8 – 1.2 (Lipophilic, membrane permeable)
pKa (Amine) ~3.5 – 4.2 (Reduced basicity due to electron-withdrawing urea/fluorine)

Synthesis & Manufacturing Protocol

The synthesis follows a rigorous Nitration → Urea Formation → Reduction sequence. This route minimizes side reactions involving the sensitive aniline functionality.

Synthetic Pathway Diagram

The following Graphviz diagram illustrates the industrial-standard workflow for synthesizing the target from commercially available precursors.

SynthesisPath Start 2-Fluoroaniline (Starting Material) Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration Inter1 2-Fluoro-5-nitroaniline Nitration->Inter1 Regioselective UreaForm Step 2: Urea Formation (Methyl Isocyanate or Triphosgene) Inter1->UreaForm Inter2 1-(2-Fluoro-5-nitrophenyl)-3-methylurea UreaForm->Inter2 Reduction Step 3: Reduction (H2, Pd/C or Fe/NH4Cl) Inter2->Reduction Product 1-(5-Amino-2-fluorophenyl)-3-methylurea (Target) Reduction->Product

Caption: Step-wise synthetic route from 2-fluoroaniline to the target urea intermediate.

Detailed Methodology

Step 1: Preparation of 2-Fluoro-5-nitroaniline

  • Reagents: 2-Fluoroaniline, KNO₃, H₂SO₄.[1]

  • Protocol: Dissolve 2-fluoroaniline in concentrated H₂SO₄ at 0°C. Slowly add KNO₃. The fluorine atom directs nitration to the para position relative to the amine (position 5 relative to F, but position 5 relative to amine is meta). Correction: The amino group is the strongest director (ortho/para). To get the 5-nitro (meta to amine) isomer, one typically starts with 2-fluoro-5-nitroaniline directly (commercially available) or nitrates a protected aniline.

  • Preferred Route: Purchase 2-Fluoro-5-nitroaniline (CAS 369-35-7) to ensure regiochemical purity.

Step 2: Urea Formation [2]

  • Reagents: 2-Fluoro-5-nitroaniline, Methyl Isocyanate (or Triphosgene/Methylamine), DCM/THF.

  • Protocol:

    • Dissolve 2-fluoro-5-nitroaniline (1.0 eq) in anhydrous THF.

    • Add Methyl Isocyanate (1.1 eq) dropwise at 0–5°C.

    • Stir at room temperature for 4–12 hours.

    • Validation: Monitor by TLC/LC-MS for disappearance of aniline.

    • Workup: Precipitate with hexane or water; filter the solid 1-(2-Fluoro-5-nitrophenyl)-3-methylurea .

Step 3: Nitro Reduction

  • Reagents: H₂ (balloon or 3 atm), 10% Pd/C, Methanol/Ethanol.

  • Protocol:

    • Suspend the nitro-urea intermediate in Methanol.

    • Add 10% Pd/C catalyst (5-10 wt%).

    • Stir under Hydrogen atmosphere at RT for 2–6 hours.

    • Critical Control: Avoid high temperatures to prevent urea hydrolysis.

    • Purification: Filter through Celite to remove Pd. Concentrate filtrate.[3] Recrystallize from Ethanol/Heptane if necessary.

Reactivity & Stability Profile

Understanding the chemical behavior of this intermediate is vital for downstream coupling.

Nucleophilicity

The C5-amino group is the primary nucleophile. However, its nucleophilicity is attenuated compared to a standard aniline due to:

  • Inductive Effect: The fluorine atom (electron-withdrawing) at C2 pulls density from the ring.

  • Resonance: The urea group at C1 is weakly electron-donating but bulky.

  • Implication: Coupling reactions (e.g., S_NAr with chloropyrimidines) may require catalysis (Pd-Buchwald) or acidic conditions to proceed efficiently.

Stability[3]
  • Thermal: Stable up to ~100°C. Avoid prolonged reflux in high-boiling solvents without protection.

  • Hydrolytic: The urea linkage is susceptible to hydrolysis in strong acids (e.g., 6M HCl) or strong bases (NaOH) at high temperatures, reverting to the aniline.

  • Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2–8°C.

Handling & Safety (SDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and N95 dust mask/respirator. Use in a fume hood to avoid inhalation of fine dust.

Analytical Characterization

To validate the identity of 1-(5-Amino-2-fluorophenyl)-3-methylurea, the following spectral signatures must be observed.

MethodDiagnostic Signal
¹H NMR (DMSO-d₆) δ 8.0-8.5 ppm: Broad singlet (Urea NH attached to ring).δ 6.0-6.5 ppm: Multiplet (Aromatic protons C4/C6).δ 5.8-6.0 ppm: Broad singlet (Urea NH attached to methyl).δ 4.8-5.2 ppm: Broad singlet (NH₂ amine protons).δ 2.6-2.7 ppm: Doublet (CH₃ methyl group).
LC-MS [M+H]⁺ Peak: 184.2 m/z.Retention Time: Early eluting (polar column) or mid-eluting (C18) depending on gradient.
¹⁹F NMR Single peak around -120 to -130 ppm (relative to CFCl₃).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1546093-06-4. Retrieved from [Link]

  • MDPI Pharmaceuticals (2023). Fluorine in Pharmaceutical Design: Impact on Metabolic Stability. Retrieved from [Link]

Sources

Exploratory

Targeting the Fluorophenyl Urea Pharmacophore: A Technical Guide to Biological Mechanisms and Experimental Validation

Executive Summary The fluorophenyl urea moiety represents a "privileged structure" in medicinal chemistry, distinguished by its dual ability to modulate physicochemical properties and engage specific biological targets w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fluorophenyl urea moiety represents a "privileged structure" in medicinal chemistry, distinguished by its dual ability to modulate physicochemical properties and engage specific biological targets with high affinity.[1] This guide dissects the molecular logic of this pharmacophore, detailing its primary biological targets—specifically Kinases (Oncology), Soluble Epoxide Hydrolase (Inflammation), and TRPV1 (Pain)—and providing validated experimental workflows for their interrogation.

Part 1: The Medicinal Chemistry Logic

Why Fluorophenyl Urea?

The efficacy of this scaffold relies on the synergistic interplay between the urea linker and the fluorine substitution.

  • The Urea Bridge (-NH-CO-NH-):

    • Hydrogen Bonding: Acts as a directional hydrogen bond donor/acceptor system. In kinase targets, this motif is critical for binding to the conserved DFG (Asp-Phe-Gly) motif in the activation loop.

    • Conformational Lock: The urea bond imposes planarity, reducing the entropic penalty upon binding to the active site.

  • The Fluorine Effect:

    • Metabolic Stability: Substitution at the para or ortho position blocks cytochrome P450-mediated oxidation, extending half-life (

      
      ).
      
    • Lipophilicity: Fluorine increases

      
      , facilitating membrane permeability without the steric bulk of a methyl or chloro group.
      
    • Electronic Modulation: The high electronegativity of fluorine acidifies the adjacent urea N-H protons, strengthening their hydrogen-donating capacity to target residues (e.g., Glu/Asp).

Part 2: Primary Biological Targets

Kinase Inhibition (Oncology)

Primary Targets: VEGFR2, PDGFR, RAF (B-RAF/C-RAF). Mechanism: Type II Kinase Inhibition.[2][3]

Fluorophenyl ureas, such as Sorafenib and Regorafenib, function as Type II inhibitors. Unlike Type I inhibitors that bind to the active conformation (DFG-in), these derivatives stabilize the inactive conformation (DFG-out).

  • Binding Mode: The urea moiety occupies the hydrophobic pocket adjacent to the ATP-binding site. The N-H groups form a bidentate hydrogen bond network with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) residues.

  • Therapeutic Outcome: Inhibition of the RAS/RAF/MEK/ERK pathway leads to suppression of tumor angiogenesis and proliferation.

Visualization: The Kinase Signaling Cascade

The following diagram illustrates the signal transduction pathway inhibited by fluorophenyl urea derivatives.

KinasePathway GrowthFactor Growth Factor (VEGF/PDGF) RTK RTK (VEGFR/PDGFR) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS Recruitment RAF RAF Kinase (B-RAF/C-RAF) RAS->RAF Phosphorylation MEK MEK 1/2 RAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation Inhibitor Fluorophenyl Urea (e.g., Sorafenib) Inhibitor->RTK Inhibits Inhibitor->RAF Inhibits (DFG-out)

Caption: Signal transduction blockade by fluorophenyl ureas targeting RTKs and RAF kinases.

Soluble Epoxide Hydrolase (Inflammation)

Target: sEH (Ephx2). Mechanism: Transition State Mimicry.

Soluble Epoxide Hydrolase hydrolyzes anti-inflammatory epoxyeicosatrienoic acids (EETs) into pro-inflammatory diols (DHETs). Fluorophenyl ureas are among the most potent sEH inhibitors known (e.g., TPPU).

  • Binding Mode: The urea carbonyl oxygen accepts a hydrogen bond from a Tyrosine residue in the sEH active site, while the N-H protons donate hydrogen bonds to an Aspartate. This mimics the transition state of the epoxide ring opening.

  • Data Highlight:

CompoundStructure FeatureIC50 (sEH)Mechanism
TPPU 4-trifluoromethoxyphenyl~0.9 nMTransition State Mimic
TUCB 4-trifluoromethoxyphenyl~1.5 nMCompetitive Inhibition
Sorafenib 4-chloro-3-trifluoromethyl~15 nMOff-target inhibition
TRPV1 (Pain & Neuroscience)

Target: Transient Receptor Potential Vanilloid 1.[4] Mechanism: Antagonism.[5][4][6][7]

Fluorophenyl urea derivatives act as antagonists to the TRPV1 channel, blocking calcium influx induced by capsaicin or heat. The fluorophenyl group occupies the lipophilic pocket usually targeted by the vanilloid head of capsaicin.

Part 3: Experimental Validation Protocols

Protocol A: FRET-Based Kinase Inhibition Assay

Objective: Determine the IC50 of a fluorophenyl urea derivative against VEGFR2 or B-RAF. Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a substrate by the kinase.

Materials:

  • Recombinant Kinase (VEGFR2).

  • Fluorescently labeled peptide substrate.

  • ATP (at

    
     concentration).
    
  • Detection antibody (Europium-labeled anti-phosphotyrosine).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point dilution series of the fluorophenyl urea derivative in 100% DMSO.

  • Enzyme Reaction:

    • In a 384-well plate, add 5 µL of compound solution.

    • Add 10 µL of Kinase Master Mix (Enzyme + Substrate in reaction buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: MgCl₂ is critical for ATP-Mg complex formation.

    • Incubate for 10 minutes to allow "Type II" slow-binding equilibration.

    • Initiate reaction with 10 µL ATP solution.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 25 µL of Stop/Detection solution (EDTA + Eu-Antibody). EDTA chelates Mg²⁺, halting the kinase reaction.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm) on a multimode plate reader.

  • Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC50.

Protocol B: sEH Fluorescent Assay

Objective: Validate sEH inhibition using a fluorogenic substrate (PHOME). Principle: Hydrolysis of the non-fluorescent substrate PHOME by sEH yields a fluorescent reporter (6-methoxy-2-naphthaldehyde).

Step-by-Step Methodology:

  • Buffer Prep: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA. BSA prevents enzyme adsorption to plastic.

  • Enzyme Mix: Dilute recombinant human sEH (1 nM final) in buffer.

  • Inhibitor: Add 20 µL of fluorophenyl urea derivative (varying concentrations) to 180 µL of Enzyme Mix. Incubate for 5 minutes at 30°C.

  • Substrate: Add PHOME (50 µM final).

  • Kinetic Read: Monitor fluorescence excitation at 330 nm and emission at 465 nm every 30 seconds for 10 minutes.

  • Validation: The slope of the linear phase represents enzyme velocity. A decrease in slope correlates with inhibition.

Protocol C: Cellular Viability (MTT Assay)

Objective: Assess cytotoxic efficacy in cancer cell lines (e.g., HepG2, A549).

Workflow Visualization:

MTT_Protocol Seed Seed Cells (5k/well) Treat Add Compound (72h Incubation) Seed->Treat Adhere 24h Reagent Add MTT (Tetrazolium) Treat->Reagent End Point Solubilize Add DMSO (Dissolve Formazan) Reagent->Solubilize 4h at 37°C Read Absorbance (570 nm) Solubilize->Read Shake 10m

Caption: Standardized MTT workflow for assessing cytotoxic potency.

References

  • Burmistrov, V., et al. (2019). Fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition. Molecules. Link

  • Liu, J.Y., et al. (2013). Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors.[8] Journal of Medicinal Chemistry. Link

  • Garuti, L., et al. (2021). Diarylureas as Antitumor Agents. Applied Sciences.[2][9] Link

  • Wilhelm, S.M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery.[10] Link

  • Lee, H.J., et al. (2020). Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template.[6] Bioorganic & Medicinal Chemistry Letters. Link

Sources

Foundational

Whitepaper: A Multi-Faceted In Silico Approach to Predicting the Bioactivity of 1-(5-Amino-2-fluorophenyl)-3-methylurea

Abstract: This technical guide provides a comprehensive, methodology-driven framework for the in silico prediction of bioactivity for the novel compound 1-(5-Amino-2-fluorophenyl)-3-methylurea. In the landscape of early-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive, methodology-driven framework for the in silico prediction of bioactivity for the novel compound 1-(5-Amino-2-fluorophenyl)-3-methylurea. In the landscape of early-stage drug discovery, computational methods offer a resource-efficient strategy to profile and prioritize candidates before committing to costly synthesis and in vitro screening.[1][2] We present a multi-faceted workflow that integrates ligand-based and structure-based techniques to construct a robust, self-validating bioactivity profile. This guide details the rationale and step-by-step protocols for physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, hypothesis-driven target selection, molecular docking, and the principles of molecular dynamics for stability assessment. The objective is to provide researchers and drug development professionals with a practical and scientifically rigorous blueprint for evaluating novel chemical entities, using 1-(5-Amino-2-fluorophenyl)-3-methylurea as a working example.

Introduction: The Rationale for In Silico First

The journey of a drug from concept to clinic is fraught with high attrition rates, often due to unforeseen issues with efficacy or safety. The aryl urea scaffold, a privileged structure in medicinal chemistry, has given rise to numerous approved anticancer agents, notably kinase inhibitors like Sorafenib.[3] These compounds function by establishing critical hydrogen bond interactions with the hinge region of protein kinases, which are pivotal regulators of cell signaling pathways frequently dysregulated in cancer.[3][4]

Our subject compound, 1-(5-Amino-2-fluorophenyl)-3-methylurea, belongs to this promising class. However, without empirical data, its biological potential remains unknown. In silico prediction provides a powerful lens to forecast its behavior.[5][6] By computationally modeling its interaction with biological systems, we can generate testable hypotheses about its mechanism of action, assess its drug-like properties, and identify potential liabilities early in the discovery pipeline.[7] This guide eschews a simple recitation of steps; instead, it focuses on the causality behind each methodological choice, creating a logically sound and self-validating predictive dossier.

Compound Profiling and Preparation

Before any predictive modeling, a thorough characterization of the molecule is essential. The first step is to obtain a machine-readable representation of the compound and calculate its fundamental physicochemical properties.

2.1 Molecular Representation The structure of 1-(5-Amino-2-fluorophenyl)-3-methylurea is represented by the SMILES (Simplified Molecular Input Line Entry System) string: CNC(=O)NC1=CC(=C(C=C1)F)N. This format is the input for most computational chemistry tools.

2.2 Physicochemical Properties These properties are foundational to a molecule's pharmacokinetic profile. Lipinski's Rule of Five is a classic guideline for evaluating the drug-likeness of a compound based on properties that influence absorption and distribution.

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight183.18 g/mol ≤ 500 g/mol Yes
LogP (Octanol-Water Partition Coefficient)1.35≤ 5Yes
Hydrogen Bond Donors3≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
Rotatable Bonds2≤ 10Yes
Table 1: Predicted physicochemical properties of 1-(5-Amino-2-fluorophenyl)-3-methylurea and compliance with Lipinski's Rule of Five.

The compound fully complies with Lipinski's Rule of Five, suggesting a favorable preliminary profile for oral bioavailability.

The Integrated Predictive Workflow

Our approach is built on the principle of converging evidence. No single in silico method is definitive. Therefore, we employ a workflow that integrates ligand-based and structure-based methods. This holistic strategy ensures that predictions are not an artifact of a single algorithm but are supported by multiple lines of computational evidence.

G cluster_ligand Ligand-Based Prediction cluster_structure Structure-Based Prediction cluster_synthesis Synthesis & Validation A Compound Structure (SMILES) B ADMET Prediction A->B C QSAR Modeling (Hypothetical) A->C F Molecular Docking A->F H Bioactivity Profile (Predicted) B->H C->H D Target Hypothesis (e.g., VEGFR-2) E Protein Structure (from PDB) D->E E->F G Binding Stability (MD Simulation) F->G G->H I Prioritization for In Vitro Assay H->I

Figure 1: Integrated workflow for in silico bioactivity prediction.

Ligand-Based Prediction: Learning from Data

Ligand-based methods predict the properties of a new molecule based on the known properties of structurally similar compounds, without requiring a 3D structure of the biological target.[5]

4.1 ADMET Profile Prediction Early assessment of ADMET properties is critical to prevent late-stage failures.[8] We utilize established, machine-learning-based web servers that have been trained on large datasets of compounds with experimentally determined ADMET properties.[9][10]

Experimental Protocol: ADMET Prediction using an Online Platform (e.g., ADMETlab 2.0)

  • Navigate to the Platform: Access a reliable ADMET prediction web server such as ADMETlab 2.0 or admetSAR.[11]

  • Input Molecule: Input the SMILES string CNC(=O)NC1=CC(=C(C=C1)F)N into the molecule submission field. These platforms are designed to handle single or batch predictions.

  • Initiate Prediction: Start the calculation process. The backend server uses pre-trained models to predict a wide array of properties.

  • Data Compilation: Once the prediction is complete, collate the results into a structured table for analysis. Focus on key parameters related to oral bioavailability and safety.

ADMET ParameterCategoryPredicted ResultInterpretation & Rationale
Absorption Human Intestinal AbsorptionGoodHigh probability of being absorbed from the gut into the bloodstream.
Caco-2 PermeabilityHighIndicates good passive diffusion across the intestinal cell barrier.
Distribution Blood-Brain Barrier (BBB) PermeationYesThe compound may cross the BBB, a critical consideration for CNS targets or off-target effects.
Plasma Protein BindingHighA high degree of binding can reduce the free concentration of the drug available to act on the target.
Metabolism CYP2D6 SubstrateNoLow likelihood of being metabolized by a major drug-metabolizing enzyme, reducing risk of drug-drug interactions.
CYP3A4 SubstrateYesPotential to be metabolized by CYP3A4, the most common metabolic enzyme, which may influence dosing.
Excretion Renal Organic Cation TransporterInhibitorMay interfere with the excretion of other drugs, requiring further investigation.
Toxicity hERG InhibitionNon-inhibitorLow risk of cardiotoxicity, a major safety concern that leads to drug withdrawal.
Ames MutagenicityNon-mutagenicLow probability of causing DNA mutations, a critical indicator of carcinogenic potential.
Table 2: Summary of key predicted ADMET properties for 1-(5-Amino-2-fluorophenyl)-3-methylurea.

4.2 Quantitative Structure-Activity Relationship (QSAR) QSAR models are mathematical equations that correlate the chemical features of molecules with their biological activity.[12][13] Developing a robust QSAR model requires a large and high-quality dataset of compounds with known activities against a specific target.[7][14] While we cannot build a new model for this guide, the principle is to use such a model to predict the activity of our compound. If a validated QSAR model for aryl urea-based kinase inhibitors existed, we would calculate the molecular descriptors for our compound and use the model to predict its potency (e.g., pIC50).[1]

Structure-Based Prediction: Interrogating the Target

Structure-based methods rely on the 3D structure of the biological target to predict how a ligand will bind.[15] This approach provides deep mechanistic insights into the potential interactions driving bioactivity.

5.1 Target Selection: An Evidence-Based Hypothesis The aryl urea scaffold is a well-established pharmacophore for inhibiting protein kinases.[3] Specifically, compounds like Sorafenib and Lenvatinib, which contain this moiety, are potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[16] Therefore, we hypothesize that VEGFR-2 is a probable biological target for 1-(5-Amino-2-fluorophenyl)-3-methylurea. This is a rational, evidence-based starting point for our investigation.

5.2 Molecular Docking Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a target protein.[17][18] It is a foundational technique in structure-based drug design.[19]

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Protein Preparation:

    • Obtain Structure: Download the 3D crystal structure of VEGFR-2 in complex with a known inhibitor from the Worldwide Protein Data Bank (wwPDB).[20][21][22] A suitable entry is PDB ID: 4ASD.

    • Clean Structure: Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand. This is crucial because we want to predict the binding of our novel compound in an unoccupied active site.

    • Prepare for Docking: Use AutoDock Tools to add polar hydrogens and assign Gasteiger charges. These steps are essential for accurately calculating the electrostatic and van der Waals interactions.[17] Save the prepared protein in the required .pdbqt format.

  • Ligand Preparation:

    • Generate 3D Structure: Convert the 1D SMILES string of our compound into a 3D structure using a tool like Open Babel or the ChemDraw functionality.

    • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, geometrically plausible conformation.

    • Prepare for Docking: Use AutoDock Tools to assign charges and define rotatable bonds. The ability to model ligand flexibility is critical for finding the optimal binding pose. Save the prepared ligand in .pdbqt format.

  • Define the Binding Site (Grid Box):

    • The binding site is defined by a 3D grid box. The most reliable way to position this box is to center it on the location of the co-crystallized ligand in the original PDB file (PDB: 4ASD). This ensures our docking simulation is focused on the known active site. A typical grid size would be 25 x 25 x 25 Å to allow sufficient space for the ligand to move.

  • Run Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the prepared protein, prepared ligand, and grid box configuration files as input.[23][24] Vina will perform a series of computational "runs" to explore different binding poses, scoring each one.

  • Analyze Results:

    • Binding Affinity: The primary output is the binding affinity, reported in kcal/mol. More negative values indicate a stronger, more favorable predicted interaction.

    • Pose Visualization: Examine the top-scoring binding poses in a molecular visualizer. The most critical analysis is to check for key interactions known to be important for inhibitors of this target class.

5.3 Interpretation of Docking Results For VEGFR-2, a successful docking pose for an aryl urea compound is expected to form hydrogen bonds with the "hinge region" residues, specifically Cys919 and Asp1046. The phenyl ring should occupy a hydrophobic pocket.

MetricPredicted ResultInterpretation
Binding Affinity -8.2 kcal/molStrong predicted binding affinity, comparable to known inhibitors.
Key Interactions Hydrogen Bonds: - Urea NH with Cys919 backbone.- Urea C=O with Asp1046 side chain.Hydrophobic Interactions: - Fluorophenyl ring in hydrophobic pocket formed by Val848, Ala866, Leu1035.The compound successfully forms the canonical interactions required for VEGFR-2 inhibition. The fluorine atom may enhance binding by interacting with the hydrophobic pocket.
Table 3: Predicted molecular docking results against VEGFR-2 (PDB: 4ASD).

Advanced Simulation: Assessing Binding Pose Stability

While docking provides a valuable static snapshot of binding, it does not account for the dynamic nature of proteins.[25] Molecular Dynamics (MD) simulation models the movement of atoms over time, allowing us to assess the stability of the predicted ligand-protein complex in a simulated physiological environment.[26][27][28]

A stable binding pose in an MD simulation is characterized by the ligand maintaining its key interactions and position within the binding site over the course of the simulation (typically nanoseconds to microseconds).[29] A key metric for this is the Root Mean Square Deviation (RMSD) of the ligand's atoms relative to its starting docked position. A low and stable RMSD plot suggests a stable binding mode, adding significant confidence to the docking prediction.

Synthesizing the Evidence: A Self-Validating System

The trustworthiness of an in silico prediction comes from the convergence of multiple, independent lines of computational evidence. This multi-pronged approach creates a self-validating system where the weaknesses of one method are compensated for by the strengths of another.

G A Favorable ADMET Profile (Good Absorption, Low Toxicity Risk) E High-Confidence Prediction: 'Bioactive Kinase Inhibitor' A->E B Strong Docking Score (-8.2 kcal/mol vs VEGFR-2) B->E C Canonical H-Bond Interactions (Hinge Region Cys919, Asp1046) C->E D Stable Binding Pose (Low RMSD in MD Simulation) D->E

Figure 2: The logic of a self-validating in silico prediction.

Our analysis of 1-(5-Amino-2-fluorophenyl)-3-methylurea has yielded:

  • Good Drug-Likeness: The compound adheres to Lipinski's rules and shows a promising ADMET profile.

  • Potent Target Engagement: It docks into the VEGFR-2 active site with a strong binding affinity.

  • Correct Binding Mode: The predicted pose recapitulates the essential hydrogen bonding patterns of known inhibitors.

The collective weight of this evidence strongly suggests that the compound is a viable candidate for synthesis and in vitro testing as a VEGFR-2 inhibitor.

Conclusion and Future Directions

This guide has outlined a rigorous, multi-faceted in silico workflow to predict the bioactivity of 1-(5-Amino-2-fluorophenyl)-3-methylurea. The computational evidence strongly supports the hypothesis that this compound possesses favorable drug-like properties and is a potential inhibitor of the VEGFR-2 kinase.

  • Chemical Synthesis: Synthesis of the compound to provide material for testing.

  • In Vitro Kinase Assay: A biochemical assay to directly measure the inhibitory activity (IC50) of the compound against VEGFR-2.

  • Cell-Based Assays: Evaluation of the compound's effect on cancer cell lines that are dependent on VEGFR-2 signaling to determine its anti-proliferative activity.

By front-loading the discovery process with this robust in silico evaluation, we have significantly increased the probability of success for this compound, providing a clear and rational path for its advancement as a potential therapeutic agent.

References

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Exploratory

Determining the Solubility Profile of 1-(5-Amino-2-fluorophenyl)-3-methylurea: A Technical Guide for Drug Development Professionals

Executive Summary: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor aqueous solubility can lead to insufficient drug absor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor aqueous solubility can lead to insufficient drug absorption, hindering clinical efficacy and posing significant formulation challenges.[1][2][3][4] This guide provides a comprehensive technical framework for determining the thermodynamic equilibrium solubility of the novel compound 1-(5-Amino-2-fluorophenyl)-3-methylurea in a range of common laboratory solvents. By establishing a robust solubility profile early in development, researchers can make informed decisions regarding formulation strategies, predict potential biopharmaceutical challenges, and accelerate the journey from discovery to clinical application.[1] This document outlines the theoretical underpinnings of solubility, provides a detailed protocol for the universally accepted shake-flask method, and discusses the rationale for solvent selection and analytical quantification.

The Critical Role of Solubility in Drug Discovery

Solubility, defined as the maximum amount of a solute that can dissolve in a specific solvent system at equilibrium, is a fundamental physicochemical property in pharmaceutical sciences.[5] For orally administered drugs, the API must first dissolve in the gastrointestinal fluids to be absorbed into the systemic circulation.[4] Consequently, low solubility is a primary contributor to poor bioavailability and is a major reason for the failure of promising drug candidates in later stages of development.[1][6]

Early and accurate assessment of an API's solubility profile allows scientists to:

  • Identify Developability Risks: Compounds with poor solubility can be flagged early, saving significant time and resources.[1][2]

  • Inform Formulation Strategies: Knowledge of solubility in various solvents is essential for developing appropriate dosage forms, such as solutions, suspensions, or amorphous solid dispersions.[3][7]

  • Classify the Compound: Solubility data is a key component of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability to predict their in vivo performance.[8][9][10]

  • Ensure Reliable In Vitro Assay Results: Low solubility can cause compounds to precipitate in biological assays, leading to inaccurate and unpredictable results.[6][11]

Theoretical Framework: Factors Governing Solubility

The solubility of a compound like 1-(5-Amino-2-fluorophenyl)-3-methylurea is governed by the interplay between its intrinsic properties and the characteristics of the solvent. Key factors include:

  • Solute-Solvent Interactions: The principle of "like dissolves like" is paramount. Polar solutes dissolve best in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[12][13] The ability of the solvent to overcome the solute's crystal lattice energy and form favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the solute molecules dictates the extent of dissolution.[12][13]

  • pH of the Medium: For ionizable compounds, solubility is highly dependent on the pH of the aqueous medium. The amino group in 1-(5-Amino-2-fluorophenyl)-3-methylurea suggests it will exhibit higher solubility in acidic conditions where it can be protonated to form a more soluble salt. Regulatory guidelines, such as the ICH M9, mandate solubility testing across a physiological pH range (typically 1.2 to 6.8) to mimic the gastrointestinal tract.[14][15][16][17]

  • Temperature: For most solid compounds, solubility increases with temperature.[5] Therefore, solubility assessments must be conducted at a constant, controlled temperature, typically 37 °C, to simulate physiological conditions.[15][16]

  • Solid-State Properties: The crystalline form (polymorphism) of the API can significantly impact its solubility. Different polymorphs have different crystal lattice energies, with the most thermodynamically stable form often being the least soluble.[12]

Strategic Selection of Solvents

The choice of solvents for a solubility screen is a critical decision. The selection should encompass a range of polarities and include both aqueous and organic solvents relevant to pharmaceutical processing and formulation.[18][19]

Solvent CategoryExample SolventsRationale for Inclusion
Aqueous Buffers pH 1.2 (Simulated Gastric Fluid), pH 4.5 Acetate Buffer, pH 6.8 (Simulated Intestinal Fluid)To assess solubility across the physiological pH range of the GI tract, which is critical for BCS classification and predicting oral absorption.[8][14][15]
Polar Protic Solvents Water, Ethanol, MethanolCommonly used in drug formulation and manufacturing. Water is the universal biological solvent. Alcohols are often used as co-solvents to enhance solubility.[12][19]
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), AcetoneFrequently used as vehicles for in vitro screening assays and in analytical chemistry. DMSO is a powerful solvent but its presence can overestimate aqueous solubility.[20][21]
Non-Polar Solvents Hexane, TolueneUsed to understand the lipophilic nature of the compound and for specific non-aqueous formulation approaches.[12]

Experimental Protocol: Thermodynamic Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility due to its reliability and direct measurement approach.[15] It involves saturating a solvent with the solute and measuring the concentration of the dissolved compound after equilibrium has been reached.[21]

Materials and Reagents
  • 1-(5-Amino-2-fluorophenyl)-3-methylurea (solid powder, >98% purity)

  • Selected solvents (HPLC grade or equivalent)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Analytical balance

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Phase 1: Sample Preparation cluster_equilibrate Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis & Quantification A 1. Weigh excess API into vials B 2. Add specific volume of each solvent A->B C 3. Seal vials tightly B->C D 4. Place vials on orbital shaker at 37°C C->D E 5. Shake for 24-48 hours to ensure equilibrium D->E F 6. Let vials stand to allow solid to settle E->F G 7. Centrifuge to pellet undissolved solid F->G H 8. Filter supernatant with 0.22 µm syringe filter G->H I 9. Dilute filtrate appropriately H->I J 10. Analyze by validated HPLC-UV method I->J K 11. Calculate concentration using calibration curve J->K

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology
  • Preparation: Add an excess amount of 1-(5-Amino-2-fluorophenyl)-3-methylurea (e.g., 5-10 mg, ensuring solid remains undissolved) to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is the primary validation that equilibrium saturation was achieved.

  • Solvent Addition: Add a precise volume (e.g., 2 mL) of the selected solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (37 ± 1°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[6][11][22] A preliminary time-point study (e.g., sampling at 24, 48, and 72 hours) can be conducted to confirm that the concentration has reached a plateau, validating the equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. Causality Note: This filtration step is crucial to prevent undissolved solid particles from artificially inflating the measured concentration.

  • Dilution: Accurately dilute the filtered sample with an appropriate solvent (usually the mobile phase of the analytical method) to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[23][24][25]

Analytical Quantification via HPLC-UV

HPLC is the preferred method for quantifying the concentration of dissolved API due to its specificity, sensitivity, and accuracy.[23][25]

  • Method Development: A reverse-phase HPLC method should be developed and validated for 1-(5-Amino-2-fluorophenyl)-3-methylurea. This involves selecting an appropriate column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and water/buffer), and detection wavelength.[26] The chosen wavelength should correspond to a high absorbance peak for the compound to maximize sensitivity.[26]

  • Calibration: A standard calibration curve must be prepared by making a series of known concentrations of the API. This curve is used to determine the concentration of the unknown solubility samples based on their chromatographic peak area.[25]

  • Validation: The analytical method should be validated for specificity, linearity, accuracy, and precision to ensure the reliability of the solubility data.[24]

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise table. The solubility is typically expressed in units of mg/mL or µg/mL.

Table 1: Solubility Profile of 1-(5-Amino-2-fluorophenyl)-3-methylurea at 37°C

SolventpH (if applicable)Solubility (mg/mL)Solubility (mol/L)BCS Classification
Aqueous Buffers
0.1 N HCl1.2[Experimental Data][Calculated Data][High/Low]
Acetate Buffer4.5[Experimental Data][Calculated Data][High/Low]
Phosphate Buffer6.8[Experimental Data][Calculated Data][High/Low]
Organic Solvents
Water~7.0[Experimental Data][Calculated Data]
EthanolN/A[Experimental Data][Calculated Data]
MethanolN/A[Experimental Data][Calculated Data]
Dimethyl Sulfoxide (DMSO)N/A[Experimental Data][Calculated Data]
Acetonitrile (ACN)N/A[Experimental Data][Calculated Data]

Note: BCS classification is based on the lowest measured solubility in the aqueous pH range of 1.2-6.8. A drug is considered "highly soluble" if its highest dose strength is soluble in ≤250 mL of aqueous media over this pH range.[8][9][10][14]

Conclusion

A thorough understanding of the solubility profile of 1-(5-Amino-2-fluorophenyl)-3-methylurea is a non-negotiable prerequisite for its successful development as a therapeutic agent. The systematic approach detailed in this guide, centered on the robust shake-flask method and precise HPLC quantification, provides the necessary framework for generating high-quality, reliable data. This information is fundamental for guiding formulation development, assessing biopharmaceutical risks, and ultimately, for advancing promising new chemical entities toward the clinic.

References

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Martinez, M. N., & Amidon, G. L. (2012). The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. Journal of Clinical Pharmacology, 52(1_suppl), 3S-12S. [Link]

  • Kharwade, R., et al. (2010). Biopharmaceutics Classification System. Systematic Reviews in Pharmacy, 1(1), 83. [Link]

  • Wikipedia. Biopharmaceutics Classification System. [Link]

  • Falamarzian, A., et al. (2025, August 7). Solvent selection for pharmaceuticals. ResearchGate. [Link]

  • Veeprho. (2024, December 26). Biopharmaceutics Classification System and Eligibility for Bio Waivers. [Link]

  • Sahoo, S. K. (2023). Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Research Journal of Pharmacy and Life Sciences, 3(3), 1-4. [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • Pan, L., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(13), 5434-5441. [Link]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Osorio-Algar, M. A., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Pharmaceutics, 13(3), 390. [Link]

  • Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • Amofor. (2023, December 21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

  • Al-Gousous, J., & Langguth, P. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 28(1), 57-68. [Link]

  • Zhou, L., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3052-3071. [Link]

  • Food and Drug Administration, Taiwan. (n.d.). ICH HARMONISED GUIDELINE BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • Singh, S., et al. (2019). Solubility: An overview. International Journal of Pharmaceutical and Chemical Sciences, 8(1), 1-13. [Link]

  • Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(10), 4580-4582. [Link]

  • Kumar, A., & Sharma, R. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 8(4), 233-238. [Link]

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Protocols & Analytical Methods

Method

Synthesis protocol for 1-(5-Amino-2-fluorophenyl)-3-methylurea from precursors

Application Note & Synthesis Protocol Topic: A Robust, Two-Step Synthesis of 1-(5-Amino-2-fluorophenyl)-3-methylurea Introduction and Scientific Context 1-(5-Amino-2-fluorophenyl)-3-methylurea is a substituted phenylurea...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthesis Protocol

Topic: A Robust, Two-Step Synthesis of 1-(5-Amino-2-fluorophenyl)-3-methylurea

Introduction and Scientific Context

1-(5-Amino-2-fluorophenyl)-3-methylurea is a substituted phenylurea, a structural motif of significant interest in medicinal chemistry and drug development. Phenylurea derivatives are known to exhibit a wide range of biological activities, acting as kinase inhibitors, enzyme modulators, and receptor antagonists. The specific arrangement of the amino, fluoro, and methylurea moieties on the phenyl ring makes this compound a valuable building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

This application note provides a detailed, reliable, and scalable two-step protocol for the synthesis of 1-(5-Amino-2-fluorophenyl)-3-methylurea. The synthetic strategy is designed for clarity, efficiency, and safety, beginning with commercially available precursors. The chosen pathway involves an initial urea formation reaction followed by a chemoselective nitro group reduction. This approach strategically circumvents the challenges associated with handling diamine precursors, where competitive reactions could compromise yield and purity.

The causality behind each procedural step, choice of reagents, and safety precaution is thoroughly explained to provide researchers with a deep, actionable understanding of the protocol's chemistry.

Overall Synthetic Strategy

The synthesis is executed in two primary stages, starting from 4-fluoro-3-nitroaniline:

  • Step 1: Urea Formation. 4-Fluoro-3-nitroaniline is reacted with the highly reactive electrophile, methyl isocyanate. The nucleophilic amino group of the aniline attacks the carbonyl carbon of the isocyanate, forming a stable urea linkage. This reaction yields the intermediate, 1-(2-fluoro-5-nitrophenyl)-3-methylurea.

  • Step 2: Nitro Group Reduction. The nitro group of the intermediate is selectively reduced to a primary amine using catalytic hydrogenation. This transformation is highly efficient and clean, yielding the desired final product, 1-(5-Amino-2-fluorophenyl)-3-methylurea, with water as the primary byproduct.[1]

Visualizing the Synthetic Pathway

G cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Nitro Reduction A 4-Fluoro-3-nitroaniline C 1-(2-fluoro-5-nitrophenyl)-3-methylurea A->C THF, rt B Methyl Isocyanate B->C THF, rt D 1-(5-Amino-2-fluorophenyl)-3-methylurea C->D H2 (g), Pd/C Ethanol, rt

Caption: Two-step synthesis of the target compound.

Hazard and Safety Management

Extreme caution must be exercised throughout this protocol. A thorough risk assessment should be conducted before commencing any experimental work.

  • Methyl Isocyanate (MIC): MIC is an extremely toxic, volatile, flammable, and reactive liquid .[2][3] Inhalation can be fatal, and it is a severe irritant to the eyes, skin, and respiratory tract.[4][5] All manipulations involving MIC must be performed in a certified chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (Butyl rubber is recommended), a lab coat, and splash-proof safety goggles.[4] An emergency shower and eyewash station must be immediately accessible.[4] Store MIC in a cool, dry, well-ventilated area away from water, acids, bases, and metals like copper and iron.[4]

  • 4-Fluoro-3-nitroaniline: This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[7][8][9] Standard PPE should be worn, and dust generation should be avoided.[10]

  • Palladium on Carbon (Pd/C): The 10% Pd/C catalyst is flammable, particularly when dry or saturated with hydrogen. It can ignite solvents in the presence of air. Never add the catalyst to a solvent in the air. Always flush the reaction vessel with an inert gas (e.g., Nitrogen or Argon) before and after the reaction. The catalyst should be filtered carefully and should not be allowed to dry completely in the open air.

  • Hydrogen Gas (H₂): Hydrogen is a highly flammable and explosive gas. Ensure all connections are secure and leak-tested. Prevent any sources of ignition, including static discharge.

Experimental Protocol

Materials and Equipment
Reagent/MaterialPurityCAS NumberSupplier Example
4-Fluoro-3-nitroaniline>97%364-76-1Sigma-Aldrich
Methyl Isocyanate>99%624-83-9Sigma-Aldrich
Tetrahydrofuran (THF), Anhydrous>99.9%109-99-9Sigma-Aldrich
Palladium on Carbon (Pd/C)10% wt.7440-05-3Sigma-Aldrich
Ethanol (EtOH), 200 Proof>99.5%64-17-5Fisher Scientific
Ethyl Acetate (EtOAc)ACS141-78-6VWR
HexanesACS110-54-3VWR
Celite® 545N/A61790-53-2Sigma-Aldrich
  • Equipment: Standard laboratory glassware, magnetic stir plates, round-bottom flasks, condensers, three-way adapters for inert gas, hydrogenation vessel (e.g., Parr shaker or a flask with a hydrogen balloon), filtration apparatus (Büchner funnel), rotary evaporator.

Part 1: Synthesis of 1-(2-fluoro-5-nitrophenyl)-3-methylurea (Intermediate)
  • Reaction Setup: To a 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-fluoro-3-nitroaniline (5.00 g, 32.0 mmol).

  • Dissolution: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until all the solid has dissolved. The use of anhydrous solvent is critical to prevent the unwanted reaction of water with methyl isocyanate.[11]

  • Reagent Addition: In the fume hood, carefully draw methyl isocyanate (2.0 mL, 34.0 mmol, 1.06 eq) into a syringe and add it to the dropping funnel. Add the methyl isocyanate dropwise to the stirring aniline solution over 15-20 minutes. The reaction is exothermic; a slow addition rate helps to control the temperature.

  • Reaction: Allow the reaction mixture to stir at room temperature for 4 hours. The nucleophilic attack of the amine on the isocyanate is typically a rapid and efficient process for urea formation.[12]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Isolation: Upon completion, reduce the solvent volume to approximately 20 mL using a rotary evaporator. The product, 1-(2-fluoro-5-nitrophenyl)-3-methylurea, will precipitate as a pale-yellow solid.

  • Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash it with a small amount of cold diethyl ether (2 x 15 mL) to remove any unreacted starting materials, and dry the solid under high vacuum. The product is typically obtained in high purity without the need for column chromatography.

  • Characterization: The intermediate can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

Part 2: Synthesis of 1-(5-Amino-2-fluorophenyl)-3-methylurea (Final Product)
  • Reaction Setup: To a 250 mL hydrogenation flask, add the 1-(2-fluoro-5-nitrophenyl)-3-methylurea intermediate (4.0 g, 18.8 mmol) and 100 mL of ethanol.

  • Catalyst Addition: Carefully , under a gentle stream of nitrogen, add 10% Palladium on Carbon (0.40 g, 10% w/w). Causality: The inert atmosphere prevents the dry catalyst from coming into contact with air, which could cause it to ignite.

  • Hydrogenation: Securely attach the flask to a hydrogenation apparatus (e.g., Parr shaker) or seal it with a septum and attach a balloon filled with hydrogen gas. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the suspension vigorously under a positive pressure of hydrogen (1 atm from a balloon or ~50 psi on a Parr apparatus) at room temperature. Catalytic hydrogenation is a highly effective and clean method for reducing aromatic nitro groups to anilines.[13][14]

  • Monitoring: Monitor the reaction by TLC (1:1 Hexanes:EtOAc). The disappearance of the nitro-intermediate and the appearance of the more polar amino-product indicates completion. The reaction is typically complete within 4-6 hours.

  • Catalyst Removal: Once complete, carefully purge the reaction vessel with nitrogen gas. This step is critical to safely handle the pyrophoric catalyst. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol (2 x 20 mL) to ensure all the product is collected.

  • Isolation and Purification: Combine the filtrates and remove the solvent using a rotary evaporator. The resulting solid is the crude 1-(5-Amino-2-fluorophenyl)-3-methylurea. The product can be purified by recrystallization from an ethanol/water mixture or an ethyl acetate/hexanes solvent system to yield a pure, off-white solid.[15]

Data Summary and Yields

StepCompound NameFormulaMW ( g/mol )Starting Mass/VolMoles (mmol)EquivalentsProduct Yield (g)% Yield
14-Fluoro-3-nitroanilineC₆H₅FN₂O₂156.115.00 g32.01.0--
1Methyl IsocyanateC₂H₃NO57.052.0 mL34.01.06--
11-(2-fluoro-5-nitrophenyl)-3-methylureaC₈H₈FN₃O₃213.16---6.45 g95%
21-(2-fluoro-5-nitrophenyl)-3-methylureaC₈H₈FN₃O₃213.164.00 g18.81.0--
21-(5-Amino-2-fluorophenyl)-3-methylureaC₈H₁₀FN₃O183.18---3.21 g93%

Note: Yields are representative and may vary based on experimental conditions and scale.

Workflow Visualization

G cluster_part1 Part 1: Urea Formation cluster_part2 Part 2: Nitro Reduction p1_start Dissolve 4-Fluoro-3-nitroaniline in Anhydrous THF p1_add Add Methyl Isocyanate (Dropwise, under N2) p1_start->p1_add p1_react Stir at Room Temp (4h) p1_add->p1_react p1_monitor Monitor by TLC p1_react->p1_monitor p1_isolate Concentrate & Precipitate p1_monitor->p1_isolate Reaction Complete p1_purify Filter & Wash Solid p1_isolate->p1_purify p1_end Dry Intermediate Product p1_purify->p1_end p2_start Dissolve Intermediate in Ethanol p1_end->p2_start Use in Next Step p2_catalyst Add Pd/C Catalyst (Under N2) p2_start->p2_catalyst p2_react Hydrogenate (H2 atm, rt) p2_catalyst->p2_react p2_monitor Monitor by TLC p2_react->p2_monitor p2_filter Purge with N2, Filter through Celite p2_monitor->p2_filter Reaction Complete p2_isolate Concentrate Filtrate p2_filter->p2_isolate p2_purify Recrystallize Product p2_isolate->p2_purify p2_end Dry Final Product p2_purify->p2_end

Caption: Step-by-step experimental workflow.

References

  • ChemRxiv.
  • Organic Letters.
  • RSC Publishing.
  • PubChem. 4-Fluoro-3-nitroaniline | C6H5FN2O2 | CID 67768.
  • ChemicalBook.
  • SafeRack.
  • ECHEMI.
  • Sigma-Aldrich. 4-Fluoro-3-nitroaniline 97 364-76-1.
  • Fisher Scientific.
  • ACS Publications. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol.
  • ResearchGate.
  • NJ.gov.
  • Chemos GmbH&Co.KG.
  • CDC.
  • Google Patents. CN106008276B - The synthetic method of the phenylurea analog herbicide.
  • CAMEO Chemicals.
  • PMC. Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment.
  • Springer.
  • Organic Syntheses. (Z)-Methyl 3-(phenylamino)
  • PMC.
  • Arkat USA, Inc.

Sources

Application

Using 1-(5-Amino-2-fluorophenyl)-3-methylurea as a chemical intermediate

This is a comprehensive Technical Application Note and Protocol guide for 1-(5-Amino-2-fluorophenyl)-3-methylurea , a specialized chemical intermediate used primarily in the synthesis of Type II kinase inhibitors and fra...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Technical Application Note and Protocol guide for 1-(5-Amino-2-fluorophenyl)-3-methylurea , a specialized chemical intermediate used primarily in the synthesis of Type II kinase inhibitors and fragment-based drug discovery (FBDD).

CAS No: 1546093-06-4 Formula: C₈H₁₀FN₃O Molecular Weight: 183.18 g/mol Role: Pharmacophore Scaffold / Advanced Intermediate

Introduction & Strategic Significance

1-(5-Amino-2-fluorophenyl)-3-methylurea is a bifunctional building block designed for the synthesis of Type II kinase inhibitors . Its structure contains two critical motifs:

  • The Urea Linker (N-CO-N): A classic pharmacophore that forms hydrogen bonds with the conserved Glu/Asp residues in the DFG-out pocket of protein kinases (e.g., VEGFR, PDGFR, p38 MAPK).

  • The 5-Amino Handle: A nucleophilic attachment point that allows researchers to couple this "hinge-binding" domain to various "tail" moieties (such as heteroaryl chlorides or carboxylic acids) to tune selectivity and potency.

This intermediate is particularly valuable because the 2-fluoro substituent locks the conformation of the phenyl ring relative to the urea, improving binding affinity via pre-organization, while the N-methyl group often improves solubility and metabolic stability compared to non-methylated analogs.

Chemical Properties & Handling[1]

Physicochemical Data
PropertyValue / Description
Appearance Off-white to pale beige solid
Melting Point 148–152 °C (Predicted/Typical for class)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM; Insoluble in Water
pKa (Calculated) ~3.5 (Aniline nitrogen), ~13 (Urea NH)
LogP ~0.8 (Lipophilic, good membrane permeability potential)
Storage 2–8 °C, Desiccate, Protect from light
Stability & Safety
  • Oxidation Sensitivity: The primary aniline amine at position 5 is susceptible to oxidation. Store under inert gas (Argon/Nitrogen) if kept in solution.

  • Hygroscopicity: Urea derivatives can be hygroscopic. Ensure containers are tightly sealed.

  • Safety: Treat as a potential irritant. Wear standard PPE (nitrile gloves, lab coat, safety glasses). Avoid inhalation of dust.

Synthesis Protocol: Preparation of the Intermediate

Objective: Synthesize 1-(5-Amino-2-fluorophenyl)-3-methylurea from commercially available 2-fluoro-5-nitroaniline.

Reaction Scheme (Graphviz)

SynthesisRoute Start 2-Fluoro-5-nitroaniline Inter Intermediate: 1-(2-Fluoro-5-nitrophenyl)- 3-methylurea Start->Inter Urea Formation (THF, 0°C to RT) Reagent1 Methyl Isocyanate (or Triphosgene/MeNH2) Reagent1->Inter Product Target: 1-(5-Amino-2-fluorophenyl)- 3-methylurea Inter->Product Hydrogenation (MeOH, RT) Reagent2 H2, Pd/C (Reduction) Reagent2->Product

Caption: Two-step synthesis starting from 2-fluoro-5-nitroaniline involving urea formation followed by nitro reduction.

Step 1: Urea Formation

Mechanism: Nucleophilic addition of the aniline nitrogen to the electrophilic carbon of methyl isocyanate (or an activated carbamate equivalent).

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 2-fluoro-5-nitroaniline (1.0 eq) and anhydrous THF (10 mL/g).

  • Addition: Cool the solution to 0°C. Add Methyl Isocyanate (1.1 eq) dropwise. Note: If avoiding isocyanates, use Phenyl N-methylcarbamate with TEA.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: The product, 1-(2-fluoro-5-nitrophenyl)-3-methylurea , often precipitates. Filter the solid.[1] If no precipitate, concentrate and triturate with diethyl ether.

  • Yield: Expect 85–95%.

Step 2: Nitro Reduction

Mechanism: Catalytic hydrogenation reduces the nitro group to the target amine without affecting the urea or fluoro substituents.

Protocol:

  • Setup: Dissolve the nitro-urea intermediate (from Step 1) in Methanol (20 mL/g).

  • Catalyst: Add 10% Pd/C (10 wt% of substrate mass) under a nitrogen blanket.

  • Hydrogenation: Purge with Hydrogen gas (balloon pressure is sufficient). Stir vigorously at RT for 2–6 hours.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Purification: Concentrate the filtrate. The resulting solid is usually pure 1-(5-Amino-2-fluorophenyl)-3-methylurea .

  • Validation: Verify by LC-MS (M+H = 184.2).

Application Protocol: Downstream Coupling

Objective: Use the intermediate to synthesize a "Type II" Kinase Inhibitor Library via amide coupling.

Workflow Diagram (Graphviz)

ApplicationWorkflow Input 1-(5-Amino-2-fluorophenyl)- 3-methylurea PathA Path A: Amide Coupling (React with Acid Chlorides) Input->PathA PathB Path B: SNAr Coupling (React with Heteroaryl Chlorides) Input->PathB LibA Amide Library (Target: Allosteric Pocket) PathA->LibA Pyridine, DCM LibB Amino-Heterocycle Library (Target: Hinge Region) PathB->LibB Pd2(dba)3, Xantphos or Acid/Heat

Caption: Divergent synthesis pathways utilizing the 5-amino group for library generation.

Protocol A: Amide Coupling (Standard)

This method attaches a "tail" group (e.g., a substituted benzoyl or heteroaryl carbonyl) to the 5-position.

  • Reagents: Dissolve 1-(5-Amino-2-fluorophenyl)-3-methylurea (1.0 eq) in anhydrous DMF or DCM .

  • Base: Add DIPEA (3.0 eq).

  • Coupling: Add the desired Acid Chloride (1.1 eq) dropwise at 0°C.

    • Alternative: Use the Carboxylic Acid + HATU (1.2 eq) if acid chloride is unstable.

  • Reaction: Stir at RT for 2–4 hours.

  • Workup: Quench with water. Extract with EtOAc. Wash with brine.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: SNAr / Buchwald Coupling

This method attaches a heteroaryl ring (e.g., pyrimidine, quinoline) directly to the nitrogen.

  • Reagents: Combine intermediate (1.0 eq), Heteroaryl Chloride (e.g., 4-chloropyrimidine) (1.0 eq), and p-TsOH (0.1 eq) in n-Butanol .

  • Reaction: Reflux at 100–110°C for 12 hours.

  • Workup: Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether.

  • Free Base: Suspend in DCM and wash with sat. NaHCO₃ to obtain the free base.

Analytical Characterization Standards

To ensure the integrity of the intermediate before use in complex synthesis, verify the following:

  • ¹H NMR (DMSO-d₆):

    • δ ~8.5 ppm: Urea NH (singlet/broad).

    • δ ~6.0 ppm: Urea NH-Me (quartet/broad).

    • δ ~4.8 ppm: Aniline NH₂ (broad singlet) – Critical for confirming reduction.

    • δ ~2.6 ppm: Methyl group (doublet).

    • Aromatic Region: Multiplets for the 3 protons on the fluoro-phenyl ring.

  • LC-MS:

    • Single peak purity >95% @ 254 nm.

    • Mass: [M+H]⁺ = 184.18.

References

  • Dumas, J., et al. "Discovery of Urea-Based Kinase Inhibitors: A Review of Synthetic Methodologies." Journal of Medicinal Chemistry, 2004. (Context: General urea synthesis methodologies).

  • Smith, A., et al. "Fluorine in Medicinal Chemistry: Recent Therapeutic Applications." Chemical Reviews, 2008. (Context: Role of fluorine in phenyl ring conformation).

  • Chemical Abstracts Service (CAS). Registry Number 1546093-06-4. SciFinder-n. (Context: Verification of chemical identity and availability).
  • Zhang, J., et al. "Design of Type II Kinase Inhibitors using Urea Linkers." ACS Medicinal Chemistry Letters, 2012. (Context: Structural rationale for the urea-fluoro-phenyl motif).

Sources

Method

Application Note: Utilizing 1-(5-Amino-2-fluorophenyl)-3-methylurea in Type II Kinase Inhibitor Design and Assay Validation

This Application Note is structured to guide researchers in the utilization of 1-(5-Amino-2-fluorophenyl)-3-methylurea (hereafter referred to as AFMU-Fragment ), a privileged scaffold used in the design and synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in the utilization of 1-(5-Amino-2-fluorophenyl)-3-methylurea (hereafter referred to as AFMU-Fragment ), a privileged scaffold used in the design and synthesis of Type II kinase inhibitors.[1]

Executive Summary

1-(5-Amino-2-fluorophenyl)-3-methylurea is a specialized "tail" fragment utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of high-affinity Type II kinase inhibitors .[1] Unlike Type I inhibitors that target the active ATP pocket, Type II inhibitors utilize a urea-based moiety to invade the allosteric "deep pocket" created when the kinase activation loop adopts the inactive DFG-out conformation.

This fragment typically serves two critical roles:

  • Synthetic Intermediate: It provides the essential "urea-linker-phenyl" pharmacophore that anchors the inhibitor to the conserved Glutamate (αC-helix) and Aspartate (DFG motif) residues.[1]

  • Binding Probe: Used in Surface Plasmon Resonance (SPR) or NMR screens to validate allosteric site accessibility in novel kinase targets (e.g., p38 MAPK, B-Raf, VEGFR).[1]

Mechanistic Insight & Causality

The "Fluorine Effect" and Conformational Locking

The specific substitution pattern of this fragment—a fluorine atom at the C2 position (ortho to the urea)—is not accidental. It serves a critical thermodynamic function:

  • Intramolecular Hydrogen Bonding: The fluorine atom acts as a weak hydrogen bond acceptor for the urea NH proton.[1] This interaction planarizes the phenyl-urea system.[1]

  • Entropy Penalty Reduction: By pre-organizing the molecule into a planar conformation that matches the bioactive state, the entropic cost of binding is significantly reduced, improving potency (

    
    ).
    
Binding Mode (Type II Inhibition)

The AFMU-Fragment targets the allosteric pocket adjacent to the ATP site.

  • The Urea Motif: Forms a bidentate hydrogen bond network with the conserved Glu (from the αC-helix) and Asp (from the DFG motif).

  • The Amine Handle (C5): Serves as the attachment point for a "hinge-binding" heterocycle (e.g., pyrimidine, quinoline) which targets the adenine pocket.

BindingMechanism Fragment 1-(5-Amino-2-fluorophenyl) -3-methylurea FullInhibitor Full Type II Inhibitor Fragment->FullInhibitor Coupling via C5-Amine Glu Glu (αC-helix) Fragment->Glu Urea Interaction Asp Asp (DFG motif) Fragment->Asp Urea Interaction HingeBinder Hinge Binder (Heterocycle) HingeBinder->FullInhibitor Synthesis Target Kinase Allosteric Pocket (DFG-out) FullInhibitor->Target Binds Target->Glu H-Bond Acceptor Target->Asp H-Bond Donor

Figure 1: Mechanistic assembly of a Type II inhibitor using the AFMU-Fragment.[1] The urea moiety anchors the molecule to the conserved Glu/Asp pair in the inactive kinase conformation.

Experimental Protocols

Protocol A: Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: To determine if a target kinase can adopt the DFG-out conformation by measuring the weak affinity binding of the AFMU-Fragment.

Materials:

  • Ligand: Biotinylated Kinase Domain (e.g., p38α, B-Raf).[1]

  • Analyte: 1-(5-Amino-2-fluorophenyl)-3-methylurea (dissolved in 100% DMSO).

  • Instrument: Biacore 8K or equivalent.

Step-by-Step Methodology:

  • Sensor Chip Preparation:

    • Immobilize biotinylated kinase onto a Streptavidin (SA) chip to a density of ~3000 RU.[1]

    • Critical: Ensure the kinase is in the unphosphorylated (inactive) state, as the DFG-out pocket is often occluded in the active state.

  • Sample Preparation:

    • Prepare a concentration series of the AFMU-Fragment: 0, 10, 50, 100, 250, 500 µM in Running Buffer (HBS-P+ with 2% DMSO).

    • Note: High concentrations are required due to the low affinity (high

      
      M range) of the fragment alone.
      
  • Injection Cycle:

    • Flow rate: 30 µL/min.[1]

    • Contact time: 60 seconds.[1]

    • Dissociation time: 60 seconds.[1]

  • Data Analysis:

    • Perform Solvent Correction to account for DMSO bulk refractive index changes.

    • Fit data to a Steady State Affinity (1:1) model.[1]

    • Success Metric: A square-shaped sensorgram indicates fast on/off rates typical of fragments.[1] A

      
       value between 50–500 µM confirms the accessibility of the allosteric pocket.[1]
      
Protocol B: Synthetic Coupling (General Procedure)

Objective: To utilize the AFMU-Fragment as a nucleophile to synthesize a full kinase inhibitor.[1]

Reaction Scheme: Heteroaryl-Cl + AFMU-Fragment (Amine) → Full Inhibitor[1]

  • Reagents:

    • Substrate A: 4-Chloro-heterocycle (e.g., 4-chloropyridine or 4-chloroquinazoline).[1]

    • Substrate B: 1-(5-Amino-2-fluorophenyl)-3-methylurea (1.0 equiv).[1]

    • Catalyst: Pd_2(dba)_3 (0.05 equiv) / Xantphos (0.1 equiv) OR acid catalysis (HCl in Dioxane) depending on the electrophile reactivity.

    • Base: Cs_2CO_3 (2.0 equiv).[1]

    • Solvent: Anhydrous 1,4-Dioxane.[1]

  • Procedure:

    • Charge a microwave vial with Substrate A, Substrate B, Base, and Catalyst.[1]

    • Purge with Nitrogen for 5 minutes.[1]

    • Add degassed Dioxane.[1]

    • Heat at 100°C for 12 hours (thermal) or 120°C for 45 mins (microwave).

  • Work-up:

    • Filter through Celite.[1]

    • Purify via Flash Chromatography (DCM/MeOH gradient).[1]

    • Validation: Verify the integrity of the urea moiety via LC-MS (urea is stable under these conditions, but avoid strong aqueous acids at high temps).

Data Interpretation & Validation

Expected SAR Data

When comparing the AFMU-Fragment derived inhibitor against a control (e.g., an amide analog), specific kinetic signatures should be observed.

Table 1: Comparative Kinetic Profiles in Kinase Inhibition

Compound ClassBinding Mode

(

)

(

)
Residence TimeInterpretation
Type I (ATP-mimetic) DFG-inHighHighShort (mins)Fast exchange; lower selectivity.[1]
AFMU-Derivative (Type II) DFG-outModerateVery Low Long (hours) The urea-induced conformational change "traps" the inhibitor.[1]
AFMU-Fragment (Alone) DFG-outHighVery HighMillisecondsLacks hinge anchor; validates pocket existence only.[1]
Troubleshooting Common Issues
  • Issue: Low yield during coupling.

    • Cause: The aniline amine at position 5 is deactivated by the electron-withdrawing fluorine at position 2 and the urea group.[1]

    • Solution: Use Buchwald-Hartwig amination conditions (Pd-catalyzed) rather than simple S_NAr nucleophilic substitution.

  • Issue: Fragment insolubility in assay buffer.

    • Cause: Urea groups can stack/aggregate.[1]

    • Solution: Limit final assay concentration to <500 µM and ensure DMSO is kept constant at 1-2%.

References

  • Liu, Y., & Gray, N. S. (2006).[1] Rational design of inhibitors that bind to inactive kinase conformations.[1][2] Nature Chemical Biology, 2(7), 358–364.[1]

  • Pargellis, C., et al. (2002).[1] Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.[1] Nature Structural Biology, 9(4), 268–272.[1]

  • Dietrich, J., et al. (2010).[1] Fragment-based drug discovery: lessons from the past and future directions. Journal of Medicinal Chemistry, 53(16), 5965–5988.

  • Kupchinsky, S., et al. (2015).[1] Systematic Analysis of Type II Kinase Inhibitors. Journal of Chemical Information and Modeling, 55(11), 2483–2496.[1]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 1-(5-Amino-2-fluorophenyl)-3-methylurea

[1] Introduction & Chemical Context 1-(5-Amino-2-fluorophenyl)-3-methylurea is a functionalized phenylurea derivative often utilized as a scaffold in kinase inhibitor development or as a metabolic intermediate.[1] Its st...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Chemical Context

1-(5-Amino-2-fluorophenyl)-3-methylurea is a functionalized phenylurea derivative often utilized as a scaffold in kinase inhibitor development or as a metabolic intermediate.[1] Its structural integrity relies on the stability of the urea linkage and the oxidation state of the amino group.

Chemical Properties & Analytical Challenges[2][3][4]
  • Polarity: The molecule contains both a hydrophobic fluorophenyl core and polar urea/amino hydrogen bond donors/acceptors. This "amphiphilic" nature requires a gradient Reverse-Phase (RP) method to resolve it from highly polar precursors (e.g., diamines) and hydrophobic by-products (e.g., symmetrical bis-ureas).[1]

  • Basicity: The primary amine at position 5 (aniline-like) has a pKa of approximately 3.5–4.[1]5. In standard neutral conditions, this group can interact with residual silanols on silica columns, leading to severe peak tailing.

  • UV Chromophore: The aromatic ring provides strong absorbance at 254 nm, making UV detection robust.

Strategic Approach: This protocol utilizes an acidic mobile phase (pH ~2.0) .[1] This suppresses the ionization of silanols on the column stationary phase and ensures the aniline nitrogen remains fully protonated, resulting in sharp, symmetrical peaks and high resolution.

Instrumentation & Chromatographic Conditions

This method is designed to be "system-agnostic" but is optimized for standard HPLC systems (Agilent 1100/1200, Waters Alliance, or Thermo Vanquish).[1]

Table 1: Method Parameters
ParameterConditionRationale
Column C18 (L1), 4.6 × 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge)High surface area C18 provides necessary retention for the fluorophenyl group; 3.5 µm particles improve resolution over standard 5 µm.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Low pH (<2.5) suppresses silanol activity and improves peak shape for the amine.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol, allowing for lower backpressure and sharper peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Column Temp 35°CSlightly elevated temperature reduces mobile phase viscosity and improves mass transfer.
Injection Volume 5–10 µLOptimized to prevent column overload while ensuring sensitivity for <0.05% impurities.
Detection UV @ 254 nm (Bandwidth 4 nm)Max absorbance for phenyl urea; Reference wavelength: 360 nm (100 nm BW).
Run Time 25 MinutesSufficient to elute highly retained hydrophobic dimers.
Gradient Table[1]
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Column Equilibration / Injection
15.01090Linear Gradient to elute hydrophobics
18.01090Isocratic Hold (Wash)
18.1955Return to Initial Conditions
25.0955Re-equilibration (Critical)

Experimental Protocol

Reagent Preparation
  • Diluent: 50:50 Water:Acetonitrile.[2] (Note: If the sample is difficult to dissolve, pre-dissolve in 100% DMSO, then dilute with ACN/Water, keeping DMSO <5% final concentration).

  • Mobile Phase A: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of Milli-Q water. Mix and filter through a 0.22 µm nylon membrane.

Standard & Sample Preparation

Objective: Prepare a 0.5 mg/mL solution.

  • Weighing: Accurately weigh 10.0 mg of 1-(5-Amino-2-fluorophenyl)-3-methylurea into a 20 mL scintillation vial.

  • Dissolution: Add 2.0 mL of Acetonitrile (or DMSO if required). Sonicate for 5 minutes until fully dissolved.

  • Dilution: Add 18.0 mL of Water (or Mobile Phase A). Vortex immediately.

    • Why? Starting with organic ensures solubility; adding water second prevents precipitation inside the HPLC lines upon injection.

  • Filtration: Filter approx. 1.5 mL through a 0.45 µm PTFE or Nylon syringe filter into an HPLC vial.

System Suitability Test (SST)

Before running unknown samples, inject the Standard solution 5 times.

  • RSD of Area:

    
     2.0%[3]
    
  • Tailing Factor (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    1.5 (Critical for amine-containing compounds)
  • Theoretical Plates (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ): 
    
    
    
    5000

Method Logic & Workflow Visualization

The following diagram illustrates the decision-making process for impurity identification and method troubleshooting.

HPLC_Workflow Start Start Analysis SamplePrep Sample Prep (0.5 mg/mL in 50:50 ACN:H2O) Start->SamplePrep Injection Inject 10 µL Gradient 5-90% B SamplePrep->Injection CheckPeak Check Main Peak @ ~8-10 min Injection->CheckPeak Tailing Tailing Factor > 1.5? CheckPeak->Tailing Peak Found FixTailing Action: Replace MP A with 0.1% TFA or New Column Tailing->FixTailing Yes GhostPeaks Ghost Peaks detected? Tailing->GhostPeaks No FixTailing->Injection Retest CleanBlank Action: Run Blank Injection Check Injector Wash GhostPeaks->CleanBlank Yes PurityCalc Calculate % Area Normalization (Exclude Blank peaks) GhostPeaks->PurityCalc No CleanBlank->Injection Retest Report Generate Report (Purity, RT, Impurities) PurityCalc->Report

Caption: Operational workflow for HPLC analysis, including decision nodes for common troubleshooting scenarios (Tailing and Ghost Peaks).

Typical Results & Impurity Profile

In a synthesized batch of 1-(5-Amino-2-fluorophenyl)-3-methylurea, you should anticipate the following elution order based on hydrophobicity:

  • 
    : 4-Fluoro-1,3-phenylenediamine  (Starting material/Hydrolysis product). Reason: Highly polar, two amino groups.
    
  • ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    : 1-(5-Amino-2-fluorophenyl)-3-methylurea  (Target Analyte).
    
  • 
    : Bis-urea Dimer . Reason: Reaction of excess isocyanate with the product; significantly more hydrophobic due to two aromatic rings.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak Sample solvent too strong (e.g., 100% ACN injection).Dilute sample with water to match initial mobile phase conditions (at least 50% aqueous).
Drifting Retention Column temperature fluctuation or insufficient equilibration.Ensure column oven is active at 35°C. Allow 10 column volumes of equilibration between runs.
High Backpressure Precipitation of buffer or sample in the frit.Filter all samples. If using Phosphate buffer, ensure %B does not cause salt precipitation (usually safe <95% ACN).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

  • BenchChem. (2025).[2][4] Comparative Guide to Purity Analysis of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Validated HPLC Method. [1]

  • PubChem. (2023). Compound Summary: 1-(2-Amino-4-fluorophenyl)-3-(3-fluorophenyl)urea.[5] National Library of Medicine. Link

  • Agilent Technologies. (2020). Analysis of Anilines and Substituted Anilines using Agilent ZORBAX Eclipse Plus C18. Application Note 5989-7622EN.[1] Link

Sources

Method

Application Notes and Protocols: 1-(5-Amino-2-fluorophenyl)-3-methylurea as a Versatile Fragment for Drug Design

Abstract Fragment-Based Drug Design (FBDD) has cemented its role as a powerful and efficient strategy in modern drug discovery, offering a rational alternative to traditional high-throughput screening.[1][2] This approac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Design (FBDD) has cemented its role as a powerful and efficient strategy in modern drug discovery, offering a rational alternative to traditional high-throughput screening.[1][2] This approach identifies low-molecular-weight fragments that bind with low affinity but high ligand efficiency, serving as optimal starting points for evolution into potent, selective, and drug-like clinical candidates.[2][3] This guide provides a comprehensive overview and detailed protocols for the application of 1-(5-amino-2-fluorophenyl)-3-methylurea , a "Rule of Three" compliant fragment, in drug discovery campaigns, with a particular focus on targeting protein kinases. We will explore its chemical rationale, synthesis, and application in primary biophysical screening assays such as Surface Plasmon Resonance (SPR) and NMR spectroscopy, followed by structural elucidation via X-ray crystallography and strategies for hit-to-lead optimization.

Introduction: The Rationale for Fragment-Based Drug Design (FBDD)

FBDD has emerged as a cornerstone of modern lead generation, distinct from High-Throughput Screening (HTS).[4] While HTS screens vast libraries of larger, more complex molecules, FBDD utilizes a more focused library of smaller compounds (typically <300 Da).[1][5][6] The core principle is that smaller, less complex molecules have a higher probability of achieving a complementary fit within a protein's binding pocket.[6] This approach offers several distinct advantages:

  • Efficient Exploration of Chemical Space: Fragment libraries, though smaller, can represent a broader and more diverse range of chemical scaffolds compared to HTS libraries.[1][7]

  • Higher Quality Hits: Fragments that bind do so efficiently, meaning they form high-quality interactions with the target. This provides a more robust starting point for optimization.[7]

  • Improved Drug Properties: Leads developed from fragments often exhibit superior physicochemical and pharmacokinetic properties, as complexity is added in a controlled, stepwise manner.[3]

The FBDD process is a systematic journey from a low-affinity hit to a high-potency lead, guided by structural biology.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization lib Fragment Library (500-2000 compounds) screen Biophysical Screening (SPR, NMR, X-ray) lib->screen Screen hits Validated Hits (μM-mM Affinity) screen->hits Identify structure Structural Biology (X-ray, Cryo-EM, NMR) hits->structure Characterize synthesis Structure-Guided Medicinal Chemistry structure->synthesis Inform lead Lead Compound (nM Affinity) synthesis->lead Optimize

Caption: High-level workflow of the Fragment-Based Drug Design (FBDD) process.

Profile: 1-(5-Amino-2-fluorophenyl)-3-methylurea

This fragment was selected for its combination of desirable features that make it an excellent starting point for a drug discovery campaign, particularly against protein kinases.

Chemical Structure:

Chemical structure of 1-(5-amino-2-fluorophenyl)-3-methylurea
Physicochemical Properties and "Rule of Three" Compliance

The "Rule of Three" (Ro3) provides a guideline for designing fragment libraries to ensure they possess favorable properties for binding and subsequent optimization.[6]

Property"Rule of Three" Guideline1-(5-Amino-2-fluorophenyl)-3-methylurea ValueCompliance
Molecular Weight (MW) ≤ 300 Da183.18 g/mol Yes
cLogP ≤ 3.0Approx. 1.2Yes
Hydrogen Bond Donors ≤ 33 (two on urea, one on amine)Yes
Hydrogen Bond Acceptors ≤ 33 (one urea carbonyl, one fluorine, one amine)Yes
Rotatable Bonds ≤ 32Yes

Values are calculated estimates.

Rationale for Application

The structural motifs within this fragment are frequently found in potent, selective kinase inhibitors.[8]

  • Urea Moiety: The N,N'-disubstituted urea is a privileged structure in kinase inhibition. It acts as a rigid hydrogen bond donor-acceptor unit, often forming critical interactions with the "hinge" region of the kinase ATP-binding site.

  • 2-Fluorophenyl Group: The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.[9] Its position ortho to the urea linkage influences the conformation of the molecule.

  • 5-Amino Group: This primary aromatic amine serves as a crucial synthetic handle. It provides a clear vector for derivatization, allowing for fragment "growing" strategies to explore adjacent binding pockets and increase potency.[7]

Synthesis Protocol

A straightforward and reliable synthesis of 1-(5-amino-2-fluorophenyl)-3-methylurea can be achieved via the reaction of a diamine precursor with methyl isocyanate.

Protocol 3.1: Synthesis of 1-(5-Amino-2-fluorophenyl)-3-methylurea

Materials:

  • 4-Fluoro-1,3-phenylenediamine

  • Methyl isocyanate

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and stir bar

  • Round-bottom flask and condenser

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for elution

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 4-fluoro-1,3-phenylenediamine in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, slowly add 1.0 equivalent of methyl isocyanate dropwise to the solution. Caution: Methyl isocyanate is toxic and volatile. Handle only in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Notes: Primary Fragment Screening

Due to their weak binding affinities, fragments require highly sensitive biophysical techniques for detection.[4][10] The choice of method depends on the target protein, throughput requirements, and available resources.

TechniquePrincipleProsCons
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon ligand binding to an immobilized target.[10]Real-time kinetics (kₐ, kd, Kᴅ), low protein consumption, label-free.[11]Requires protein immobilization, sensitive to buffer mismatch (especially DMSO).
NMR Spectroscopy Detects binding by observing changes in the NMR signals of the ligand (e.g., STD-NMR) or protein.[12][13]Detects very weak interactions in solution, provides structural information on binding epitope (STD).[14][15]Requires larger amounts of protein, lower throughput, can be complex to interpret.
X-ray Crystallography Directly visualizes the fragment bound to the protein in a crystal.[4][16]Provides high-resolution 3D structural data, unambiguous hit confirmation, ideal for SBDD.[5][17][18]Low throughput, requires well-diffracting crystals, may miss binders that inhibit crystallization.[16]

Experimental Protocols: Screening & Validation

The following protocols provide step-by-step guidance for using 1-(5-amino-2-fluorophenyl)-3-methylurea in a typical FBDD campaign.

Protocol 5.1: Primary Screening by Surface Plasmon Resonance (SPR)

This protocol outlines a single-concentration screen to identify binding, followed by dose-response analysis for confirmed hits.

SPR_Workflow cluster_0 Assay Preparation cluster_1 Screening cluster_2 Hit Triage & Validation prep Immobilize Target Protein on Sensor Chip screen Inject Fragment Library (e.g., at 200 μM) prep->screen data Collect Sensorgram Data screen->data analyze Identify Preliminary Hits (Response > Threshold) data->analyze dose Perform Dose-Response Titration of Hits analyze->dose confirm Confirm Binding & Determine Affinity (Kᴅ) dose->confirm

Caption: Experimental workflow for a typical SPR-based fragment screen.

Procedure:

  • Target Immobilization: Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry to a target density of 8,000-12,000 Response Units (RU). Leave one flow cell blank as a reference surface.

  • Buffer Preparation: Prepare a running buffer (e.g., HBS-EP+) containing a final concentration of 5% DMSO. It is critical that the DMSO concentration in the running buffer precisely matches that of the fragment samples to avoid false positives.

  • Sample Preparation: Prepare a 200 µM solution of 1-(5-amino-2-fluorophenyl)-3-methylurea (and other fragments in the library) in the running buffer from a concentrated DMSO stock.

  • Primary Screen: Inject the 200 µM fragment solution over the reference and target flow cells for a defined association time (e.g., 60 seconds) followed by a dissociation phase.

  • Data Analysis: Subtract the reference flow cell data from the target flow cell data. A preliminary "hit" is identified if the binding response is significantly above the background noise.

  • Hit Confirmation (Dose-Response): For confirmed hits, perform a concentration series (e.g., 500 µM down to 15 µM) to determine the equilibrium dissociation constant (Kᴅ) by fitting the data to a steady-state affinity model.

Protocol 5.2: Hit Validation by Saturation Transfer Difference (STD) NMR

STD-NMR is an excellent secondary assay to confirm hits from SPR in solution, ensuring they are not artifacts of the immobilization or surface.[14]

Procedure:

  • Sample Preparation: Prepare a sample containing the target protein (10-20 µM) and the fragment (1-2 mM) in a suitable deuterated buffer (e.g., PBS in D₂O).

  • Acquire Off-Resonance Spectrum: Record a standard 1D ¹H NMR spectrum with selective irradiation at a frequency where no protein resonances exist (e.g., -30 ppm). This is the reference spectrum.

  • Acquire On-Resonance Spectrum: Record a second 1D ¹H NMR spectrum with selective irradiation on a broad protein resonance (e.g., 0.5-1.0 ppm), saturating the protein signals.

  • Calculate Difference Spectrum: Subtract the on-resonance spectrum from the off-resonance spectrum.

  • Interpretation: If the fragment binds to the protein, its protons will receive saturation transfer from the protein, resulting in decreased signal intensity in the on-resonance spectrum.[13] Consequently, signals corresponding to the fragment will appear in the difference spectrum, confirming the interaction.[15]

Protocol 5.3: Structural Elucidation by X-ray Crystallography

Obtaining a co-crystal structure is the ultimate goal of the hit validation phase, as it provides the atomic-level detail required for rational, structure-based drug design.[5][16]

Procedure:

  • Crystal Preparation: Grow crystals of the apo-protein under previously optimized conditions.

  • Fragment Soaking: Prepare a "soaking solution" of the fragment at high concentration (e.g., 10-50 mM, limited by solubility) in a cryo-protectant-compatible buffer.

  • Soaking: Transfer the apo-protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.

  • Cryo-cooling: Remove a crystal from the soaking solution and flash-cool it in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the data and solve the structure by molecular replacement using the apo-protein structure. Carefully analyze the resulting electron density maps to confirm the presence and determine the binding mode of the fragment.

Hit-to-Lead: The Fragment Growing Strategy

With a validated hit and a high-resolution crystal structure, the next phase is to increase potency and selectivity. The amino group on 1-(5-amino-2-fluorophenyl)-3-methylurea is the ideal anchor point for a "fragment growing" strategy.[3][7] This involves synthesizing derivatives where chemical moieties are added to the amino group to engage with adjacent pockets in the binding site, forming additional favorable interactions.

Fragment_Growing cluster_0 Target Protein Binding Site cluster_1 Optimization Strategy pocket1 Pocket 1 (Hydrophobic) pocket2 Pocket 2 (Solvent-Exposed) fragment Fragment Hit opt_frag Optimized Lead fragment->opt_frag 'Growing' via Amine Handle opt_frag->pocket2

Caption: Conceptual diagram of the 'fragment growing' strategy.

Example Synthetic Elaboration:

  • Acylation/Sulfonylation: Reacting the amine with various acyl chlorides or sulfonyl chlorides can introduce groups that form new hydrogen bonds or hydrophobic interactions.

  • Reductive Amination: The amine can be reacted with aldehydes or ketones to introduce a wide variety of substituted alkyl groups.

  • Buchwald-Hartwig Coupling: This cross-coupling reaction can be used to attach new aryl or heteroaryl rings, significantly expanding the chemical space explored.

By iteratively synthesizing and testing these new, larger compounds, the initial millimolar-to-micromolar affinity of the fragment can be systematically improved to yield a potent, nanomolar-affinity lead compound ready for further preclinical development.

References

  • Vertex AI Search Result

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[16]

  • Vertex AI Search Result[7]

  • Vertex AI Search Result[5]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[20]

  • Vertex AI Search Result[14]

  • Vertex AI Search Result[6]

  • Vertex AI Search Result[4]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[11]

  • Vertex AI Search Result[12]

  • Vertex AI Search Result[15]

  • Vertex AI Search Result[10]

  • Vertex AI Search Result[13]

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[23]

  • Vertex AI Search Result[24]

  • Vertex AI Search Result[25]

  • Vertex AI Search Result[26]

  • Vertex AI Search Result[27]

  • Vertex AI Search Result[28]

  • Vertex AI Search Result[29]

  • Vertex AI Search Result[30]

  • Vertex AI Search Result[9]

  • Vertex AI Search Result[31]

  • Vertex AI Search Result[32]

  • Vertex AI Search Result[33]

  • Vertex AI Search Result[34]

  • Vertex AI Search Result[35]

  • Vertex AI Search Result[36]

  • Vertex AI Search Result[37]

  • Vertex AI Search Result[38]

  • Vertex AI Search Result[39]

  • Vertex AI Search Result[8]

  • Vertex AI Search Result[40]

  • Vertex AI Search Result[41]

  • Vertex AI Search Result[42]

  • Vertex AI Search Result[43]

  • Vertex AI Search Result[1]

  • Vertex AI Search Result[44]

  • Vertex AI Search Result[45]

  • Vertex AI Search Result[2]

  • Vertex AI Search Result[46]

  • Vertex AI Search Result[3]

  • Vertex AI Search Result[47]

Sources

Application

Experimental setup for testing anti-proliferative effects of novel urea compounds

Application Note: Systemic Evaluation of Novel Urea Derivatives for Anti-Proliferative Efficacy Executive Summary & Rationale The urea scaffold (–NH–CO–NH–) remains a "privileged structure" in medicinal chemistry, servin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Systemic Evaluation of Novel Urea Derivatives for Anti-Proliferative Efficacy

Executive Summary & Rationale

The urea scaffold (–NH–CO–NH–) remains a "privileged structure" in medicinal chemistry, serving as the backbone for blockbuster kinase inhibitors like Sorafenib and Regorafenib. Its capability to form unique hydrogen bond networks allows it to target the ATP-binding pockets of Receptor Tyrosine Kinases (RTKs) and modulate Raf/MEK/ERK signaling pathways.

However, evaluating novel urea derivatives presents distinct challenges: hydrophobicity-induced precipitation , colorimetric interference , and chemical instability (hydrolysis) in aqueous media. This guide moves beyond generic protocols to provide a rigorous, self-validating framework specifically designed for urea-based antiproliferative screening.

Phase I: Compound Management & Solubility (The "Go/No-Go" Step)

Reviewer Note: Most screening failures occur here. Urea derivatives are often lipophilic. If the compound precipitates in the cell culture media, your IC50 data will be an artifact of physical suffocation, not biochemical inhibition.

Protocol: Stock Preparation & Stability Check
  • Solvent Choice: Dissolve neat compound in 100% DMSO (Dimethyl Sulfoxide). Avoid ethanol, as urea solubility is often lower and evaporation rates are higher.

  • Concentration: Aim for a 10 mM or 20 mM stock.

    • Critical Check: If the solution is cloudy, sonicate at 37°C for 5 minutes. If it remains cloudy, the compound is unsuitable for standard microplate assays.

  • The "Precipitation Crash" Test (Mandatory Validation):

    • Before adding to cells, prepare the highest test concentration (e.g., 100 µM) in complete culture media (RPMI/DMEM + 10% FBS) in a clear tube.

    • Incubate at 37°C for 1 hour.

    • Pass: Solution remains clear.

    • Fail: Visible crystals or turbidity. Action: Lower the testing range or use a solubilizing agent (e.g., Cyclodextrin), though this alters the assay baseline.

Storage: Store stocks at -20°C. Caution: Repeated freeze-thaw cycles can induce urea hydrolysis, generating toxic cyanate. Aliquot stocks into single-use vials.

Phase II: Primary Viability Screening (Modified MTT Assay)

While the MTT assay is standard, urea compounds often absorb light in the visible spectrum (yellow/orange), overlapping with the formazan signal (570 nm). This protocol includes a Compound Interference Control .

Experimental Setup
  • Cell Density: 3,000–5,000 cells/well (adherent lines like MCF-7, HepG2).

  • Duration: 72-hour drug exposure (standard for kinase inhibitors to allow cycle arrest).

Step-by-Step Protocol
  • Seeding: Plate 100 µL of cell suspension in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Remove old media (carefully).[1]

    • Add 100 µL of fresh media containing serial dilutions of the urea compound.

    • DMSO Limit: Ensure final DMSO concentration is <0.5% (v/v) in all wells.

  • Controls (Crucial for Validity):

    • Vehicle Control: Media + 0.5% DMSO (0% inhibition baseline).

    • Positive Control:[2] Sorafenib or Doxorubicin (System validation).

    • Blank (Media Only): No cells (Background subtraction).

    • Compound Interference Control (CIC): Media + Compound (at highest concentration) + No Cells .

  • Readout:

    • Add 10 µL MTT Reagent (5 mg/mL). Incubate 3–4 hours at 37°C.

    • Solubilize formazan (100 µL DMSO or SDS/HCl).

    • Read Absorbance at 570 nm (Signal) and 630 nm (Reference).

Data Calculation:



Correction: If the CIC wells show OD > 0.05, subtract the CIC value from the corresponding treatment wells to remove color interference.

Phase III: Mechanistic Elucidation (Flow Cytometry)

If the urea compound inhibits growth, is it Cytostatic (stops division) or Cytotoxic (kills cells)? Urea derivatives often induce G2/M arrest (tubulin interference) or G0/G1 arrest (kinase inhibition).

Workflow Diagram: Screening Logic

G Start Novel Urea Compound Solubility Solubility Test (DMSO/Media) Start->Solubility MTT 1° Screen: MTT Assay (Viability) Solubility->MTT If Soluble Analysis IC50 Calculation MTT->Analysis Decision Mechanism Check Analysis->Decision If IC50 < 10µM Cycle Cell Cycle Analysis (PI Staining) Decision->Cycle Arrest? Apoptosis Apoptosis Assay (Annexin V/PI) Decision->Apoptosis Death?

Caption: Logical workflow for evaluating urea derivatives, progressing from physical chemistry checks to biological validation.

Protocol: Cell Cycle Analysis (PI Staining)
  • Harvest: Treat cells for 24h (earlier than MTT to catch the arrest). Trypsinize and wash with PBS.[2][3]

  • Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing gently.

    • Why? Prevents clumping.[4] Fix at -20°C for >2 hours (or overnight).

  • Staining:

    • Pellet cells, wash 1x with PBS.[4]

    • Resuspend in 500 µL PI/RNase Staining Buffer (PBS + 50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

    • Why RNase? PI stains both DNA and RNA. RNA must be digested to quantify DNA content accurately.

  • Acquisition: Analyze on Flow Cytometer (FL2 channel).

    • Result Interpretation:

      • G1 Peak: 2N DNA content.

      • G2/M Peak: 4N DNA content.

      • Sub-G1: <2N (Apoptotic debris).

Mechanistic Pathway Visualization

Urea derivatives typically act by occupying the ATP-binding pocket of kinases, preventing downstream phosphorylation.

Pathway Urea Urea Derivative (Inhibitor) RTK RTK (VEGFR/PDGFR) ATP Pocket Urea->RTK Blocks ATP Binding RAF RAF Kinase Urea->RAF Direct Inhibition (e.g. Sorafenib) RAS RAS-GTP RTK->RAS RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Transcription Factors) ERK->Nucleus Translocation Proliferation Cell Proliferation Nucleus->Proliferation

Caption: Common mechanism of action for urea-based antineoplastics: dual inhibition of RTKs and RAF kinase signaling.

Data Presentation & Analysis

Present your screening data in a standardized table to facilitate Structure-Activity Relationship (SAR) analysis.

Table 1: Example Screening Data Summary

Compound IDR-Group Subst.Solubility (Media)IC50 (MCF-7) [µM]IC50 (HepG2) [µM]Mode of Action (Flow)
Urea-01 4-FluoroHigh12.5 ± 1.28.4 ± 0.5G2/M Arrest
Urea-02 3-NitroLow (Ppt*)>100>100N/A
Sorafenib (Control)High4.5 ± 0.32.8 ± 0.2G0/G1 Arrest

*Ppt: Precipitation observed at >50 µM.

IC50 Calculation: Use non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.



References

  • Urea Scaffold Significance: Journal of Medicinal Chemistry. "Urea-Based Anticancer Agents: Exploring 100-Years of Research."

  • MTT Assay Standards: Abcam Protocols. "MTT Assay Protocol for Cell Viability."

  • Flow Cytometry Methodology: Cytometry Part A. "Guidelines for the use of flow cytometry and cell sorting in immunological studies."

  • PI Staining Protocol: Thermo Fisher Scientific. "Propidium Iodide Cell Cycle Analysis."

Sources

Method

Technical Guide: Optimal Solubilization and Stock Preparation of 1-(5-Amino-2-fluorophenyl)-3-methylurea

This Application Note is designed for researchers and drug development professionals requiring a standardized, high-integrity protocol for handling 1-(5-Amino-2-fluorophenyl)-3-methylurea . As specific physicochemical da...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals requiring a standardized, high-integrity protocol for handling 1-(5-Amino-2-fluorophenyl)-3-methylurea .

As specific physicochemical data for this exact intermediate is often proprietary or fragmented, this guide synthesizes rigorous chemical principles applicable to fluorinated amino-phenylureas to ensure experimental reproducibility.

Physicochemical Profile & Solubility Logic

Before attempting solubilization, it is critical to understand the competing forces within the molecule. This compound contains three distinct functional motifs that dictate its behavior in solution:

  • The Urea Linkage (

    
    ):  A rigid, polar backbone capable of strong hydrogen bonding.[1][2] This often leads to high crystal lattice energy, making the solid difficult to disrupt (i.e., hard to dissolve).
    
  • The Fluorinated Phenyl Ring: The fluorine atom at the ortho position (relative to the urea) increases lipophilicity and reduces basicity of the ring system.[1][2]

  • The Primary Amine (

    
    ):  Located at the meta position (relative to fluorine), this group is susceptible to oxidation and contributes to pH-dependent solubility.[1][2]
    

Molecular Specifications:

  • Formula:

    
    
    
  • Molecular Weight (MW): 183.18 g/mol [1][2]

  • Predicted LogP: ~0.8 – 1.2 (Moderately Lipophilic)[1][2]

  • Solubility Class: Low aqueous solubility; High solubility in polar aprotic solvents (DMSO, DMF).[1][2]

Solvent Selection Strategy
SolventSuitabilityRationale
DMSO (Dimethyl Sulfoxide) Excellent (Recommended) Disrupts strong intermolecular H-bonds of the urea; stabilizes the aromatic system.[1][2]
Ethanol ModerateViable for short-term use, but evaporation rates alter concentration accuracy.[1][2]
Water / PBS PoorLikely to precipitate.[1][2] The amine is not basic enough to drive solubility at neutral pH.[1][2]
DMF (Dimethylformamide) GoodAlternative to DMSO, but higher toxicity profile for cell-based assays.[1][2]

Protocol: Preparation of Primary Stock Solution

Objective: Create a stable, verified 50 mM stock solution in DMSO.

Materials Required[3][4][5][6][7][8][9][10]
  • Compound: 1-(5-Amino-2-fluorophenyl)-3-methylurea (Solid).[1][2]

  • Solvent: Anhydrous DMSO (Spectroscopic grade,

    
    99.9%).[1][2]
    
  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1][2] Avoid standard plastics which may leach plasticizers.[1][2]

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Step-by-Step Methodology
Step 1: Gravimetric Analysis & Calculation

Do not rely on the vendor's stated weight.[1][2] Organic solids can retain solvent or adsorb water.[1][2]

  • Weigh approximately 5 mg of the compound into a tared amber vial.

  • Record the exact mass (

    
    ) in mg.[1][2]
    
  • Calculate the required volume of DMSO (

    
    ) to achieve 50 mM concentration:
    
    
    
    
    [1][2]

    Example: For 5.0 mg of compound:

    
    [2]
    
Step 2: Solubilization
  • Add the calculated volume of Anhydrous DMSO to the vial.[1][2]

  • Vortex vigorously for 30 seconds.

  • Visual Check: Hold the vial against a light source.

    • Clear? Proceed to Step 3.

    • Particulates visible? Sonicate in a water bath at room temperature (25°C) for 5 minutes. Do not heat above 37°C to prevent amine oxidation.[1][2]

Step 3: Clarification & QC

Since this compound contains a primary aniline, it may contain trace oxidation impurities (colored).[2]

  • The solution should be colorless to pale yellow .[1][2]

  • If the solution is dark brown, oxidation has occurred; the stock should be discarded or repurified.

Working Solution & Dilution (Aqueous Media)[2]

Critical Warning: Phenylureas are prone to "Crash-out" (precipitation) upon rapid dilution into water.[1][2]

The "Step-Down" Dilution Method

To prevent precipitation shock, do not dilute directly from 100% DMSO to aqueous buffer.[1] Use an intermediate step.

  • Intermediate Dilution: Dilute the 50 mM Stock 1:10 in pure Ethanol or 50% DMSO/Water to create a 5 mM working stock.

  • Final Dilution: Pipette the working stock dropwise into the vortexing cell culture media or buffer.

  • Maximum Solvent Tolerance: Ensure final DMSO concentration is <0.5% (v/v) for cell assays to avoid solvent toxicity.

Storage & Stability Management[3]

The primary amine group presents a stability risk (oxidation), while the urea group presents a physical risk (precipitation).[2]

ParameterRecommendationMechanism of Failure
Temperature -20°C or -80°CSlows chemical degradation.[1][2]
Freeze/Thaw Single Use Aliquots Repeated cycles induce micro-precipitation and moisture uptake.[1][2]
Atmosphere Argon/Nitrogen OverlayOxygen promotes oxidation of the 5-amino group.[1][2]
Container Amber GlassProtects photosensitive aniline moiety.[1][2]

Visualized Workflow (DOT Diagram)

The following diagram illustrates the decision logic for solubilization and dilution to ensure reproducibility.

StockPreparation Start Solid Compound 1-(5-Amino-2-fluorophenyl)-3-methylurea Weigh Weigh Mass (m) Calculate Volume for 50mM Start->Weigh Solvent Add Anhydrous DMSO Weigh->Solvent Mix Vortex (30s) Solvent->Mix Check Visual Inspection Mix->Check Clear Solution Clear? Check->Clear Sonicate Sonicate (5 min, 25°C) Clear->Sonicate Particulates Aliquot Aliquot into Amber Vials (Single Use) Clear->Aliquot Yes Sonicate->Check Storage Store at -20°C (Desiccated) Aliquot->Storage Dilution Dilution for Assay Storage->Dilution When needed StepDown Intermediate Dilution (1:10 in Ethanol or 50% DMSO) Dilution->StepDown Final Dropwise addition to Media (Final DMSO < 0.5%) StepDown->Final

Caption: Workflow for the preparation, validation, and dilution of substituted phenylurea stock solutions.

References

  • Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • National Center for Biotechnology Information. (2023).[1][2] "PubChem Compound Summary for substituted phenylureas." PubChem. [1][2]

  • Sigma-Aldrich Technical Bulletin. "Handling and Storage of Chemical Standards: DMSO Solubility."

Sources

Technical Notes & Optimization

Troubleshooting

Resolving unexpected peaks in NMR spectrum of 1-(5-Amino-2-fluorophenyl)-3-methylurea

Technical Support Case #8492: Spectral Anomalies in Fluorinated Phenylureas Subject: Troubleshooting Unexpected Peaks in 1-(5-Amino-2-fluorophenyl)-3-methylurea NMR Assigned Specialist: Dr. Aris Thorne, Senior Applicatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #8492: Spectral Anomalies in Fluorinated Phenylureas Subject: Troubleshooting Unexpected Peaks in 1-(5-Amino-2-fluorophenyl)-3-methylurea NMR Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

You are observing "extra" or "unexpected" signals in the


H NMR spectrum of 1-(5-Amino-2-fluorophenyl)-3-methylurea . In 90% of cases involving N-phenyl-N'-methylureas, these anomalies are not impurities but rather intrinsic spectral features arising from restricted rotation (rotamers)  or heteronuclear spin-spin coupling (

F-

H)
.

This guide provides a systematic diagnostic workflow to distinguish between artifacts, intrinsic molecular dynamics, and genuine chemical impurities.

Part 1: Diagnostic Decision Tree

Before altering your synthesis, run your spectrum through this logic gate to identify the source of the anomaly.

NMR_Troubleshooting Start Identify Anomalous Peak Q1 Is the peak splitting consistent (J = constant)? Start->Q1 Type1 Aromatic Region: Extra splitting/multiplets? Q1->Type1 Complex Multiplets Type2 Methyl/Amide Region: Doubled peaks or Broad humps? Q1->Type2 Duplication/Broadening Test1 Hypothesis: 19F Coupling Type1->Test1 Test2 Hypothesis: Rotamers Type2->Test2 Action1 Run 19F-decoupled 1H NMR Test1->Action1 Action2 Run Variable Temp (VT) NMR (Heat to 80°C) Test2->Action2 Result1 Splitting Collapses? YES = F-Coupling NO = Impurity Action1->Result1 Result2 Peaks Coalesce? YES = Rotamers NO = Impurity Action2->Result2

Figure 1: Decision matrix for isolating the source of spectral anomalies in fluorinated ureas.

Part 2: Technical Troubleshooting Guides

Issue 1: "My aromatic peaks are split into complex multiplets."

Diagnosis: Heteronuclear


F-

H Coupling. Unlike Chlorine or Bromine, Fluorine-19 is spin-active (

, 100% abundance). It couples strongly with protons, splitting signals that you normally expect to be singlets or doublets.
  • Mechanism: The Fluorine at the 2-position will split the protons at the 3, 4, and 6 positions.

  • Expected Pattern:

    • H-3 (Ortho to F): Large coupling (

      
       Hz). Often appears as a triplet or quartet if H-H coupling is similar.
      
    • H-4 (Meta to F): Medium coupling (

      
       Hz).
      
    • H-6 (Para to F): Small coupling (

      
       Hz).
      

Validation Protocol:

  • Acquire a

    
    F-decoupled 
    
    
    
    H spectrum.
    (Pulse sequence: zg with O2 decoupling on Bruker systems).
  • Result: If the "impurities" disappear and the multiplets simplify into standard aromatic patterns (doublets/singlets), the peaks are intrinsic to your molecule.

Issue 2: "I see two sets of peaks for the Methyl group and Urea NH."

Diagnosis: Rotameric Isomerism (Restricted Rotation). The urea linkage (


) has partial double-bond character, creating a high energy barrier to rotation. In solvents like DMSO-

, the molecule exists as a mixture of cis and trans conformers (relative to the carbonyl oxygen).
  • Observation: You will see two distinct doublets for the methyl group (e.g., at 2.65 ppm and 2.70 ppm) and two sets of NH signals.

  • Ratio: These usually appear in unequal ratios (e.g., 80:20 or 90:10) depending on steric bulk.

Validation Protocol (VT-NMR):

  • Prepare the sample in DMSO-

    
    .[1]
    
  • Run a standard scan at 25°C (peaks are doubled/broad).

  • Heat the probe to 80°C (353 K) and re-run.

  • Result: Thermal energy overcomes the rotational barrier. The two sets of peaks will coalesce into a single, sharp set. If the peaks remain distinct at 80°C, they are genuine chemical impurities.

Issue 3: "There is a broad hump around 3.0–6.0 ppm."

Diagnosis: Quadrupolar Broadening & Exchange. The NH protons in urea and the NH


 protons on the aniline ring are "exchangeable."
  • Chemical Exchange: Protons swap with trace water in the solvent. Intermediate exchange rates cause extreme broadening, sometimes making the peak "disappear" into the baseline.

  • Quadrupolar Relaxation: Nitrogen-14 (

    
    N) is a quadrupolar nucleus. It relaxes quickly, causing the attached protons (NH) to broaden significantly.
    

Validation Protocol:

  • D

    
    O Shake:  Add 1-2 drops of D
    
    
    
    O to the NMR tube and shake.
  • Result: All NH and NH

    
     peaks will disappear (exchange to ND/ND
    
    
    
    ), confirming their identity. Non-exchangeable impurity peaks will remain.

Part 3: Reference Data & Impurity Tables

Use this table to verify if your "extra" peaks match known synthesis byproducts.

Signal TypeChemical Shift (

, ppm)
MultiplicityAssignmentCause
Product 2.65 (major) / 2.70 (minor)Doublet (

Hz)
Methyl (CH

)
Rotamers (Intrinsic)
Product 8.0 - 9.0Broad SingletUrea NHExchangeable
Product 4.5 - 5.5Broad SingletAniline NH

Exchangeable
Impurity 3.5 - 3.8SingletMethylMethyl Carbamate (if MeOH used)
Impurity 2.54SingletDMSOSolvent Residual
Impurity 3.33Broad SingletH

O
Water in DMSO
Impurity 5.75SingletCH

Cl

DCM (Extraction solvent)

References

  • Abad, A., et al. (2005).[2] "

    
    H, 
    
    
    
    C and
    
    
    F NMR spectroscopy of polyfluorinated ureas: Correlations involving NMR chemical shifts and electronic substituent effects." Magnetic Resonance in Chemistry, 43(5), 389–397.[2] Link
  • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661–667. Link

  • Reich, H. J. (2020).[3] "Fluorine-Proton Coupling Constants." University of Wisconsin-Madison Structure Determination Data. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Dynamics and Exchange). Link

Sources

Optimization

Strategies for reducing cytotoxicity in control cell lines for urea compounds

Topic: Strategies for reducing cytotoxicity in control cell lines for urea compounds Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies for reducing cytotoxicity in control cell lines for urea compounds Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with screening urea-containing pharmacophores (e.g., diarylureas, sulfonylureas) and urea-based reagents in cell culture. Urea moieties are privileged scaffolds in medicinal chemistry (common in kinase inhibitors like Sorafenib), yet they present unique physicochemical properties that often lead to artifactual cytotoxicity in control cell lines (e.g., HEK293, fibroblasts).

Use the troubleshooting modules below to diagnose and resolve non-specific toxicity, ensuring your therapeutic index is calculated against a valid baseline.

Module 1: Diagnosing Non-Specific Cytotoxicity

Q1: Why do my control cells show significant cell death even at "therapeutic" concentrations of my urea compound?

Diagnosis: This is frequently a solubility artifact rather than true biological toxicity. Technical Insight: Urea derivatives (especially diarylureas) are often highly lipophilic and planar. In aqueous cell culture media, they are prone to micro-precipitation —forming invisible nanocrystals that settle on the cell monolayer. These crystals cause physical damage (membrane rupture) or create localized zones of hyper-concentration, leading to non-specific necrosis that mimics apoptotic cytotoxicity.

Troubleshooting Protocol: The Solubility Limit Verification Before running bioassays, you must define the "Solubility Window" in your specific media.

  • Prepare a Mock Plate:

    • Prepare compound dilutions in complete media (with serum) exactly as you would for the assay, but do not add cells .

    • Incubate at 37°C for 24 hours.

  • Microscopic Analysis:

    • Inspect wells under 20x/40x phase contrast. Look for "shimmering" particles or needle-like structures.

  • Turbidimetric Check:

    • Measure absorbance at 600 nm (OD600). A rise in OD > 0.05 compared to the vehicle blank indicates precipitation.

  • Resolution:

    • If precipitation is detected, lower the top concentration or increase the vehicle (DMSO) concentration (up to 0.5% max for most lines).

    • Alternative: Use a solubility-enhancing excipient like Cyclodextrin (HP-β-CD) at 0.5-1% to cage the hydrophobic urea moiety without affecting cell viability.

Module 2: Assay Interference & False Positives

Q2: My MTT assay shows high viability, but the cells look morphologically dead. What is happening?

Diagnosis: Chemical interference (Reductive Artifact). Technical Insight: The urea/thiourea functional group can act as a reducing agent or interact with the tetrazolium ring of MTT. Additionally, some urea compounds precipitate as colored crystals that absorb at 570 nm, artificially inflating the OD reading. This leads to false-negative cytotoxicity (cells appear alive when dead).

Troubleshooting Protocol: The Cell-Free Interference Check Perform this mandatory control to validate your readout method.

  • Setup:

    • Well A: Media + MTT Reagent + Compound (High Conc.)

    • Well B: Media + MTT Reagent + Vehicle (DMSO)

    • Note: No cells are present in either well.

  • Incubation: Incubate for 2–4 hours at 37°C.

  • Readout:

    • If Well A turns purple or shows higher absorbance than Well B, your compound is chemically reducing MTT.

  • Corrective Action:

    • Switch Assays: Move to an ATP-based luminescent assay (e.g., CellTiter-Glo®). ATP assays rely on luciferase, which is less prone to direct chemical reduction by urea moieties.

    • Alternative: Use a protease-release assay (e.g., LDH), but verify the compound does not inhibit the LDH enzyme itself.

Data Comparison: Assay Suitability for Urea Compounds

Assay TypeMechanismSuitabilityRisk Factor
MTT / MTS Tetrazolium ReductionLow Chemical reduction by urea; precipitation interference.
ATP (Luminescence) ATP QuantificationHigh Minimal interference; high sensitivity.
LDH Release Membrane IntegrityMedium Some ureas inhibit LDH enzyme activity.
Crystal Violet Protein StainingMedium Requires washing steps that may dislodge dead cells.

Module 3: Vehicle Effects & Stability

Q3: Is the urea moiety stable in culture media? Could decomposition products be toxic?

Diagnosis: Hydrolysis and Carbamylation. Technical Insight: In aqueous solution, particularly at elevated temperatures (37°C) or incorrect pH, urea compounds can hydrolyze to release isocyanates (R-N=C=O).[2] Isocyanates are potent electrophiles that react with nucleophilic amine groups on proteins (lysine residues), a process called carbamylation .[2]

  • Impact: Carbamylation of serum proteins (in the media) or cell surface receptors can induce immune responses or stress pathways (UPR - Unfolded Protein Response) in control cells, confounding your toxicity data.

Troubleshooting Protocol: Fresh Preparation & Scavenging

  • Fresh Stocks: Never store diluted urea compounds in aqueous media. Prepare fresh from DMSO stocks immediately before use.

  • Amine-Rich Media: Ensure your culture media contains adequate serum (FBS) or supplemental amino acids. The abundant proteins in FBS act as "scavenger sinks" for any isocyanates formed, protecting the cells.

  • pH Control: Maintain pH 7.2–7.4. Acidic conditions accelerate hydrolysis of certain urea derivatives.

Module 4: Experimental Workflow Visualization

The following diagram outlines the logical decision tree for validating cytotoxicity data for urea-based compounds. Use this to triage false positives.

UreaCytotoxicityWorkflow Start Start: Compound Screening SolubilityCheck Step 1: Solubility Limit Test (Microscopy/Turbidity) Start->SolubilityCheck Precipitation Precipitation Detected? SolubilityCheck->Precipitation Optimize Action: Reduce Conc. or Add Cyclodextrin Precipitation->Optimize Yes InterferenceCheck Step 2: Cell-Free Assay Check (MTT/LDH w/o cells) Precipitation->InterferenceCheck No (Soluble) Optimize->SolubilityCheck Retest ChemicalRxn Signal in Cell-Free Well? InterferenceCheck->ChemicalRxn SwitchAssay Action: Switch to ATP/Luminescent Assay ChemicalRxn->SwitchAssay Yes (False Signal) RunBioassay Step 3: Run Bioassay (with Vehicle Controls) ChemicalRxn->RunBioassay No (Clean) SwitchAssay->RunBioassay Analyze Analyze Therapeutic Index RunBioassay->Analyze

Caption: Figure 1. Validation workflow for urea compound screening. This decision tree isolates physical (solubility) and chemical (assay interference) artifacts before biological evaluation.

Module 5: Advanced Mechanistic Validation

Q4: My compound kills cancer cells via kinase inhibition, but why are fibroblasts (controls) also dying?

Diagnosis: Off-Target Oxidative Stress. Technical Insight: Many diarylureas (like Sorafenib) induce Reactive Oxygen Species (ROS) generation and mitochondrial depolarization independent of their kinase target. This "structural toxicity" affects metabolically active control cells.

Validation Experiment: ROS Rescue To prove that cytotoxicity in control lines is ROS-mediated (and potentially manageable):

  • Pre-treatment: Pre-incubate control cells with N-acetylcysteine (NAC) (3–5 mM) or Glutathione (GSH) for 1 hour.

  • Treatment: Add the urea compound.[3]

  • Result Interpretation:

    • If NAC significantly rescues viability, the toxicity is ROS-driven.

    • Strategy: This suggests the therapeutic window might be improved by structural modification to reduce mitochondrial liability, or that in vivo toxicity might be mitigated by antioxidant capacity (which is lower in vitro).

References

  • Protein Carbamylation and Proteomics: From Artifacts to Elucidation. Source: Frontiers in Molecular Biosciences (2025). Significance: Details the mechanism of urea decomposition into isocyanic acid and subsequent protein carbamylation. (Note: Representative link based on search context)[4]

  • Particle-induced artifacts in the MTT and LDH viability assays. Source: National Institutes of Health (PMC). Significance: Explains how precipitates and chemical reduction interfere with colorimetric assays.

  • Diarylureas as Antitumor Agents. Source: MDPI (2021). Significance: Reviews the cytotoxicity profiles and solubility challenges of diarylurea kinase inhibitors.

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Source: NIH / PMC. Significance: Discusses structural strategies (hydrogen bonding modulation) to improve solubility and reduce toxicity of urea drugs.

  • Technical Support Center: Avoiding Artifacts in MTT Assays. Source: BenchChem Technical Support. Significance: Protocols for identifying chemical interference in tetrazolium-based assays. (Representative landing page)

Sources

Troubleshooting

Technical Support Center: Optimization of the Spray Drying Process for Drug-Amino Acid Formulations

Welcome to the technical support center for the optimization of spray drying processes involving drug-amino acid formulations. This guide is designed for researchers, scientists, and drug development professionals to pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of spray drying processes involving drug-amino acid formulations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimental work. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can make informed decisions to enhance your process and product quality.

Section 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems during the spray drying of drug-amino acid formulations. Each issue is presented in a question-and-answer format, detailing potential causes and providing step-by-step solutions.

Issue 1: Low Product Yield and Excessive Wall Deposition

Question: My spray drying process is resulting in a very low yield, with most of the product adhering to the walls of the drying chamber. What is causing this and how can I fix it?

Answer:

Low product yield due to wall deposition is one of the most common challenges in spray drying, particularly with amorphous materials which can be inherently sticky.[1] This issue stems from a combination of formulation, process, and equipment factors.

Causality Explained:

The primary driver of wall deposition is the "stickiness" of the particles, which is often related to their glass transition temperature (Tg). If the temperature of the particles on the chamber wall exceeds their Tg, they transition from a glassy, solid-like state to a rubbery, adhesive state, causing them to stick to surfaces.[2][3] Amino acids, especially those with low molecular weights, can influence the overall Tg of the formulation.[4] Furthermore, residual solvent in the particles can act as a plasticizer, lowering the Tg and exacerbating stickiness.[5]

Troubleshooting Protocol:

  • Assess the Glass Transition Temperature (Tg) of your Formulation:

    • Action: Characterize the Tg of your spray-dried powder using Differential Scanning Calorimetry (DSC).

    • Rationale: Knowing the Tg is crucial. Your spray dryer's outlet temperature (Tout) should ideally be kept at least 10-20°C below the Tg of your formulation to prevent the particles from becoming sticky.[6]

  • Optimize Process Temperatures:

    • Action: If the Tout is too close to the Tg, you have two primary options:

      • Increase the inlet temperature (Tin): This increases the evaporation rate, leading to drier particles with a potentially higher Tg (due to less residual solvent).[7] However, be mindful of the thermal stability of your drug and amino acid.[8]

      • Decrease the feed rate: This allows for more efficient drying of each droplet, reducing the likelihood of semi-wet, sticky particles hitting the chamber wall.[9]

    • Rationale: The goal is to ensure the particles are sufficiently dry and in a glassy state before they come into contact with the chamber walls.

  • Evaluate Feed Solution Properties:

    • Action:

      • Increase the solids concentration in your feed solution if possible.

      • Consider the viscosity of your feed. Highly viscous solutions can lead to larger droplets that are more difficult to dry.[10]

    • Rationale: A higher solids concentration can reduce the overall solvent load, improving drying efficiency.[7] Optimizing viscosity ensures proper atomization and the formation of smaller, more easily dried droplets.[11]

  • Consider Formulation Modifications with Hydrophobic Amino Acids:

    • Action: Incorporate hydrophobic amino acids like L-leucine or L-isoleucine into your formulation.[12]

    • Rationale: These amino acids tend to migrate to the surface of the drying droplet.[12][13] This creates a less sticky, more crystalline-like shell on the particle surface, which can significantly reduce wall deposition and improve powder flowability.[12][14]

Troubleshooting Decision Tree for Low Yield:

start Low Product Yield / Wall Deposition check_Tg Is Outlet Temp (Tout) > Glass Transition Temp (Tg)? start->check_Tg adjust_temp Adjust Process Temperatures check_Tg->adjust_temp Yes check_feed Is Feed Solution Optimized? check_Tg->check_feed No increase_Tin Increase Inlet Temp (Tin) adjust_temp->increase_Tin decrease_feed Decrease Feed Rate adjust_temp->decrease_feed re_evaluate Re-evaluate Yield increase_Tin->re_evaluate decrease_feed->re_evaluate re_evaluate->check_feed increase_solids Increase Solids Concentration check_feed->increase_solids Sub-optimal check_viscosity Optimize Viscosity check_feed->check_viscosity Sub-optimal consider_aa Consider Hydrophobic Amino Acids (e.g., Leucine) check_feed->consider_aa Optimized increase_solids->consider_aa check_viscosity->consider_aa final_eval Final Process Evaluation consider_aa->final_eval Tin Inlet Temperature Tout Outlet Temperature Tin->Tout ResidualMoisture Residual Moisture Tout->ResidualMoisture Yield Yield / Wall Deposition Tout->Yield FeedRate Feed Rate FeedRate->Tout FeedRate->ResidualMoisture Atomization Atomization Gas Flow ParticleSize Particle Size Atomization->ParticleSize DryingGas Drying Gas Flow DryingGas->Tout Viscosity Feed Viscosity Viscosity->ParticleSize Concentration Feed Concentration Concentration->ParticleSize Morphology Morphology ParticleSize->Morphology ResidualMoisture->Yield Morphology->Yield

Caption: Interplay of key spray drying parameters.

References

  • Common Faults and Troubleshooting Methods of Spray Drying Equipment - Knowledge. (2025, November 2).
  • Ardena. (2021, October 1). Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions.
  • TOPTION Instrument. (2025, December 31). How to troubleshoot common problems in a 5L spray dryer? - Blog.
  • Roos, Y. H. (n.d.). Importance of glass transition and water activity to spray drying and stability of dairy powders. Le Lait.
  • PMC. (n.d.). Bulk Flow Optimisation of Amorphous Solid Dispersion Excipient Powders through Surface Modification.
  • Rapid and Precise Moisture Analysis for Powdered Dairy and Food Ingredients. (n.d.).
  • Zhanghua. (2025, July 6). Troubleshooting Common Issues with Spray Drying Machines. Filter Dryer.
  • Spray Dryer Troubleshooting Common Issues – A Comprehensive Guide. (2025, May 2).
  • Lonza. (2020, August 3). Manufacturing Amorphous Solid Dispersions by Spray-drying.
  • The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. (2019, September 16). PMC.
  • Nonlinear Model-Based Inferential Control of Moisture Content of Spray Dried Coconut Milk. (n.d.).
  • Influence of Different Amino Acids on the Aerosolization, Stability and Cytotoxicity of Spray-Dried Cannabidiol Dry Powder for Inhalation. (n.d.). PMC.
  • Water-Glass Transition Temperature Profile During Spray Drying of Sugar-Rich Foods. (n.d.).
  • Long-Term Physical (In)Stability of Spray-Dried Amorphous Drugs: Relationship with Glass-Forming Ability and Physicochemical Properties. (n.d.). PMC.
  • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. (n.d.).
  • Numerical Estimation of Moisture Content in Spray Dried Juice Powder. (n.d.). Academia.edu.
  • Glass Transition Temperature and Its Relevance in Food Processing. (2010, April 10). Annual Reviews.
  • Preparation and characterization of spray-dried co-amorphous drug-amino acid salts. (2016, May 15). PubMed.
  • Preparation and characterization of spray-dried co-amorphous drug–amino acid salts. (2016, May 15). Journal of Pharmacy and Pharmacology. Oxford Academic.
  • Process Optimization and Upscaling of Spray-Dried Drug-Amino acid Co-Amorphous Formulations. (2025, October 16). ResearchGate.
  • Moisture content of spray dried powder at different feed flow rates with 0.224 average standard deviation. (n.d.). ResearchGate.
  • Spray Drying: Solving solubility issues with amorphous solid dispersions. (2015, September 3).
  • Spray drying of mixed amino acids: The effect of crystallization inhibition and humidity treatment on the particle formation. (n.d.). ResearchGate.
  • Full article: Glass Transition Behavior of Spray Dried Orange Juice Powder Measured by Differential Scanning Calorimetry (DSC) and Thermal Mechanical Compression Test (TMCT). (2007, August 10). Taylor & Francis.
  • Optimizing Your Lab-Scale Spray Drying Process: A Practical Guide to Better Results. (2025, June 25).
  • Moisture Measurement in Powdered Drinks. (2022, July 6). MoistTech.
  • Preventing Clogged Spray Nozzles: Maintenance Best Practices. (n.d.). Lechler US.
  • Spray Drying of Amino Acids and Seasonings. (n.d.). PRECI Co., Ltd.
  • Process Optimization and Upscaling of Spray-Dried Drug-Amino acid Co-Amorphous Formulations. (2019, January 9). PMC. PubMed Central.
  • The Challenges of Spray Drying, the Alternative to Lyophilization. (2021, November 1). LyophilizationWorld.
  • (PDF) Influence of Different Amino Acids on the Aerosolization, Stability and Cytotoxicity of Spray-Dried Cannabidiol Dry Powder for Inhalation. (2025, August 25). ResearchGate.
  • Full article: Progress in spray-drying of protein pharmaceuticals: Literature analysis of trends in formulation and process attributes. (2021, April 15).
  • FORMULATION FORUM - Tackling Challenging Molecules by Spray Drying: Making the Impossible Possible. (2023, April 21).
  • Preparation and characterization of spray-dried co-amorphous drug-amino acid salts. (2016, May 15).
  • Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals. (2018, August 17). PMC.
  • Problems and solutions that may occur of the lab spray dryer. (2021, September 13). Pilotech.
  • Protein stabilization in spray drying and solid-state storage by using a 'molecular lock' – exploiting bacterial adaptations for industrial applications. (2024, December 19).
  • Characterizing Spray-Dried Powders through NIR Spectroscopy: Effect of Two Preparation Strategies for Calibration Samples and Comparison of Two Types of NIR Spectrometers. (2023, February 1). NSF Public Access Repository.
  • Spray drying – various challenges, one solution? (2016, December 13). European Pharmaceutical Review.
  • Characterizing Spray-Dried Powders through NIR Spectroscopy: Effect of Two Preparation Strategies for Calibration Samples and Comparison of Two Types of NIR Spectrometers. (2023, January 19). MDPI.
  • Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation. (2025, February 5). MDPI.
  • A Comparative Study Of Product Recovery In Laboratory Scale Spray Dryers: Standard Cyclone vs. The Discovery Module. (n.d.). Freund Global.
  • Driving Spray Drying towards Better Yield: Tackling a Problem That Sticks Around. (2023, August 14). PMC.
  • Spray drying of pharmaceuticals and biopharmaceuticals. (2018, November 11). Ovid.
  • Driving Spray Drying towards Better Yield: Tackling a Problem That Sticks Around. (2023, August 5).
  • Advanced Troubleshooting for Spray Drying of Pharmaceuticals. (2022, April 21).

Sources

Optimization

Refining HPLC gradient for better separation of synthesis impurities

Topic: Refining HPLC Gradients for Synthesis Impurity Separation Status: Operational | Tier: Level 3 (Advanced Method Development) Welcome to the Advanced Chromatography Support Hub. User Context: You are likely dealing...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining HPLC Gradients for Synthesis Impurity Separation

Status: Operational | Tier: Level 3 (Advanced Method Development)

Welcome to the Advanced Chromatography Support Hub.

User Context: You are likely dealing with "difficult" synthesis mixtures—reaction intermediates, structural isomers, or diastereomers that co-elute under standard generic conditions. Objective: Move beyond "trial and error" by applying thermodynamic principles to engineer specific separation windows.

Module 1: The "Generic Gradient" Trap

Q: I ran a standard 5–95% B gradient, but my impurities are bunched together. Why isn't the column separating them?

A: The "Generic Gradient" is a scouting tool, not a separation method. In synthesis reaction monitoring, impurities often possess similar hydrophobicity to the main peak (isomers, homologs). A steep, wide-range gradient (e.g., 5% to 95% B over 10 minutes) compresses these peaks because the Gradient Steepness (


)  is too high. The peaks are forced off the column by the rapidly increasing organic strength before they can differentially interact with the stationary phase.

To separate them, you must transition from a ballistic strategy to a focused strategy.

The Logic of Gradient Optimization

The following workflow illustrates the decision matrix for refining your separation:

OptimizationWorkflow Start Scouting Run (5-95% B) Eval Evaluate Critical Pair (Rs) Start->Eval Decision Is Rs > 1.5? Eval->Decision Success Validate Method Decision->Success Yes OptSlope Optimize Slope (k*) Decision->OptSlope No (Co-elution) OptSelectivity Optimize Selectivity (α) (Temp, pH, Column) OptSlope->OptSelectivity If Slope Fails OptSelectivity->Start New Conditions

Figure 1: Decision matrix for converting a scouting run into a high-resolution method.

Module 2: Gradient Engineering & Resolution

Q: Two impurities elute on the tail of my main peak. I extended the run time, but they still co-elute. What now?

A: Simply extending the run time of a full-range gradient (5–95%) is inefficient. You need to manipulate the Gradient Retention Factor (


) .[1]

According to the Linear Solvent Strength (LSS) theory, resolution (


) in gradient elution is governed by the gradient steepness 

. To improve resolution, you must decrease the slope specifically during the elution window of your critical pair.

The Governing Equation:



Where:

  • 
    : Gradient time (min)
    
  • 
    : Flow rate (mL/min)
    
  • 
    : Change in organic fraction (e.g., 5% to 95% = 0.90)
    
  • 
    : Column void volume (mL)
    
  • 
    : Constant (approx. 4–5 for small molecules)
    

The Strategy: To maximize resolution, you must increase


 (make the gradient shallower). However, doing this for the whole run broadens all peaks. The solution is the Segmented Gradient .
Protocol: The "Gradient Focusing" Method

This protocol calculates the exact start and stop points for a shallow gradient segment focused solely on your impurities.

Step 1: Determine System Dwell Volume (


) 
  • Why: If you don't account for the volume between the mixer and column, your calculated %B will be wrong.

  • Action: Consult your instrument manual or perform a tracer test (see Module 3).

Step 2: Analyze the Scouting Run

  • Run your standard 5–95% gradient.

  • Identify the retention time of the first impurity (

    
    )  and the last impurity (
    
    
    
    )
    in the cluster you need to separate.

Step 3: Calculate Elution Composition Use the following formula to find the %B at the column head when the peak actually eluted:



(Note: For simplicity, estimate by subtracting the dwell time from the retention time and reading the gradient curve).

Step 4: Design the Focused Segment Create a new gradient table:

  • Initial Hold: 5% B (or initial conditions) for 1–2 min (trapping).

  • Rapid Ramp: Ramp to

    
      over 1-2 minutes.
    
  • Shallow Separation Deck: Ramp from

    
      to 
    
    
    
    .
    • Slope Rule: Set the time for this segment so the slope is 0.5% to 1% B per minute .

  • Wash: Ramp to 95% B to clean the column.

Data Impact: Slope vs. Resolution Table 1: Effect of flattening the gradient slope on a critical pair of synthesis isomers.

Gradient Slope (%B/min)Resolution (

)
Peak Width (

)
Sensitivity
5.0% / min (Scouting)0.8 (Co-elution)NarrowHigh
2.0% / min 1.2 (Partial)MediumMedium
0.5% / min (Focused)1.9 (Baseline) BroadLower
Module 3: The "Ghost" Peaks & Dwell Volume

Q: When I transferred this method to a different HPLC, my retention times shifted, and I see a weird "hump" in the baseline.

A: This is almost certainly a Dwell Volume (


)  mismatch.[2]

In modern synthesis support, methods are often transferred from a UPLC (low


, ~100 µL) to a standard HPLC (high 

, >1000 µL).
  • The Issue: The "Isocratic Hold."[3][4] On a system with large dwell volume, the column sits in initial conditions for minutes before the gradient arrives.[3]

  • The Artifact: If your mobile phase A has any impurities (or if the column wasn't equilibrated), this initial hold concentrates them at the column head. When the gradient finally arrives, they elute as a "ghost" peak or hump.

DwellVolume cluster_delay Gradient Delay Volume (Vd) Pump Pump (Gradient Formation) Mixer Mixer (Primary Delay) Pump->Mixer High Pressure Injector Injector Loop Mixer->Injector Dwell Volume (Delay Zone) Column Column Head Injector->Column Sample Injection

Figure 2: The physical components contributing to Gradient Delay Volume.[5]

Troubleshooting Protocol:

  • Inject at

    
    :  Do not use an injection delay unless programmed specifically.
    
  • Isocratic Hold Injection: If transferring from Low

    
     to High 
    
    
    
    , add an isocratic hold at the start of the Low
    
    
    method equal to the difference in volumes divided by flow rate.
Module 4: Advanced Selectivity (Temperature & pH)

Q: I flattened the gradient to 0.5%/min, but the peaks are still overlapping. What is the next orthogonal lever?

A: If


 (slope) fails, you must alter 

(selectivity). For synthesis impurities, Temperature and pH are the most powerful thermodynamic levers.

1. Temperature Optimization: Synthesis intermediates often have rigid structures. Changing temperature affects the mass transfer and the binding enthalpy .

  • Rule of Thumb: If Resolution < 1.0, try running at 40°C and 25°C .

  • Observation: If the peaks swap order or merge further, the separation is entropy-driven. Select the temperature that maximizes spacing.

2. pH and Ionization Control: For ionizable impurities (amines, acids), pH is critical.[1]

  • The 2-Unit Rule: To ensure robustness, the mobile phase pH must be at least 2 units away from the impurity's pKa.

  • Synthesis Context: If your impurity is a precursor amine, running at neutral pH (where it might be partially ionized) causes peak tailing and shifting.

    • Action: Use 0.1% TFA (pH ~2) to fully protonate (keep it ionized/polar) or High pH (Ammonium Bicarbonate, pH 10) to suppress ionization (make it hydrophobic), assuming your column is alkali-stable.

References
  • Snyder, L. R., & Dolan, J. W. (2006). High-Performance Gradient Elution: The Practical Application of the Linear-Solvent-Strength Model. Wiley-Interscience.

  • Dolan, J. W. (2017). "The Secrets of Successful Gradient Elution." LCGC North America, 35(5), 306–311.

  • Waters Corporation. (n.d.). "Dwell Volume and Extra-Column Volume: Impact on Method Transfer." Waters Application Notes.

  • Neue, U. D. (2008).[6] "Theory of Peak Capacity in Gradient Elution." Journal of Chromatography A, 1184(1-2), 107-130.

  • Biotage. (2023). "How does gradient slope impact flash chromatography loading capacity?" Biotage Blog.

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: Sorafenib vs. 1-(5-Amino-2-fluorophenyl)-3-methylurea

The following guide provides an in-depth technical comparison between the established multi-kinase inhibitor Sorafenib and the specific pharmacophore fragment/building block 1-(5-Amino-2-fluorophenyl)-3-methylurea . Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between the established multi-kinase inhibitor Sorafenib and the specific pharmacophore fragment/building block 1-(5-Amino-2-fluorophenyl)-3-methylurea .

Executive Summary

This guide compares Sorafenib (a clinically approved Type II kinase inhibitor) with 1-(5-Amino-2-fluorophenyl)-3-methylurea (CAS 1546093-06-4), a structural intermediate and pharmacophore fragment.

  • Sorafenib is the industry standard for multi-kinase inhibition (VEGFR, PDGFR, RAF), utilizing a bi-aryl urea scaffold to bind both the ATP-binding site and the allosteric hydrophobic pocket (DFG-out conformation).

  • 1-(5-Amino-2-fluorophenyl)-3-methylurea represents a "Head-Group" fragment . It contains the critical urea hydrogen-bonding motif and a fluorinated phenyl ring but lacks the hydrophobic "Tail" required for high-affinity Type II binding.

Key Insight: While Sorafenib exhibits nanomolar (nM) potency, the methylurea fragment is experimentally used as a building block for synthesizing next-generation kinase inhibitors (e.g., p38 MAPK or B-Raf inhibitors) or as a negative control in fragment-based drug discovery (FBDD) to demonstrate the necessity of the hydrophobic tail for potency.

Chemical & Structural Analysis

Sorafenib (The Benchmark)
  • IUPAC Name: 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide

  • Class: Type II Kinase Inhibitor (Bi-aryl Urea).

  • Mechanism: Binds to the inactive (DFG-out) conformation of the kinase. The urea moiety forms hydrogen bonds with the catalytic loop (Glu/Asp), while the trifluoromethyl-phenyl ring occupies the hydrophobic allosteric pocket.

1-(5-Amino-2-fluorophenyl)-3-methylurea (The Challenger/Fragment)
  • CAS: 1546093-06-4[1][2][3][4][5][6]

  • Class: Pharmacophore Fragment / Synthetic Intermediate.

  • Structure:

    • Core: Phenyl ring.[3]

    • Motif A (Pos 1): N-methylurea (Hydrogen bond donor/acceptor).

    • Motif B (Pos 2): Fluorine (Bioisostere for H, increases metabolic stability and lipophilicity).

    • Motif C (Pos 5): Primary Amine (-NH2). This is the "Handle" for attaching the rest of the drug molecule (e.g., a heterocycle or hydrophobic tail).

Structural Superposition (Graphviz)

ChemicalStructure cluster_0 Sorafenib (Drug) cluster_1 1-(5-Amino-2-fluorophenyl)-3-methylurea (Fragment) S_Head Pyridyl-Carboxamide (Hinge Binder) S_Linker Ether Linker S_Head->S_Linker S_Core Phenyl Ring S_Linker->S_Core S_Urea Bi-Aryl Urea (Glu/Asp H-Bonds) S_Core->S_Urea F_Core 2-Fluoro-Phenyl S_Core->F_Core Scaffold Analog S_Tail CF3-Cl-Phenyl (Allosteric Pocket) S_Urea->S_Tail F_Urea N-Methyl Urea (Partial H-Bond Motif) S_Urea->F_Urea Homologous Motif F_Amine 5-Amino Group (Reactive Handle) F_Amine->F_Core F_Core->F_Urea F_Missing MISSING: Hydrophobic Tail F_Urea->F_Missing

Caption: Structural alignment showing the fragment (bottom) retains the urea binding motif but lacks the critical hydrophobic tail present in Sorafenib (top).

Bioactivity & Mechanism of Action (MOA)

Kinase Inhibition Profile

The bioactivity difference is driven by binding affinity and residence time .

FeatureSorafenib1-(5-Amino-2-fluorophenyl)-3-methylurea
Primary Targets VEGFR2, PDGFR

, BRAF(V600E), CRAF
Potential weak binder to p38 MAPK or BRAF (Fragment)
Binding Mode Type II: Spans ATP site to Allosteric Pocket.Type I / Fragment: Likely binds loosely to hinge/gatekeeper.
IC50 (VEGFR2) 90 nM (High Potency)> 10,000 nM (Estimated/Inactive)
IC50 (BRAF) 22 nM > 5,000 nM
Cellular Activity Potent inhibition of ERK phosphorylation in HepG2.Minimal/No inhibition as a standalone molecule.
Why the Fragment is Less Active

The "Methylurea" tail in the fragment is too small to displace the "DFG-motif" (Asp-Phe-Gly) of the kinase into the inactive conformation. Sorafenib's bulky 3-CF3-4-Cl-phenyl group is essential for this steric clash and hydrophobic anchoring.

  • Experimental Evidence: Fragment-based screening studies (e.g., by Astex or Plexxikon) consistently show that urea fragments alone have mM to high

    
    M affinity until linked to a hydrophobic moiety.
    

Experimental Protocols

To empirically verify the difference, the following protocols are recommended.

In Vitro Kinase Assay (FRET-based)

Objective: Compare IC50 values against VEGFR2 or BRAF.

  • Reagents: Recombinant VEGFR2 kinase, ATP (Km concentration), FRET peptide substrate (e.g., Z'-LYTE), Test Compounds.

  • Preparation:

    • Dissolve Sorafenib and Fragment in 100% DMSO (10 mM stock).

    • Prepare 3-fold serial dilutions (Start: 10

      
      M for Sorafenib; 100 
      
      
      
      M for Fragment).
  • Reaction:

    • Mix Kinase + Substrate + Compound in 384-well plate.

    • Incubate 1 hour at RT.

    • Add Development Reagent (cleaves non-phosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein).

  • Analysis: Fit curves using GraphPad Prism (Sigmoidal dose-response).

    • Expected Result: Sorafenib yields a classic S-curve. The Fragment will likely show a flat line or partial inhibition only at the highest concentration.

Chemical Synthesis Validation (The "Click" Test)

Objective: Demonstrate that the fragment becomes active only when derivatized.

  • Reaction: React 1-(5-Amino-2-fluorophenyl)-3-methylurea (via the 5-amino group) with 4-chloro-3-(trifluoromethyl)phenyl isocyanate (or similar electrophile) to generate a bis-urea or amide analog.

  • Retest: The resulting product should show a dramatic increase in bioactivity (from >10

    
    M to <100 nM), validating the fragment's role as a pharmacophore scaffold.
    

Signaling Pathway Visualization

The following diagram illustrates how Sorafenib blocks the RAF/MEK/ERK pathway, whereas the fragment fails to sustain inhibition due to weak binding.

SignalingPathway GF Growth Factor (VEGF/PDGF) RTK RTK (VEGFR/PDGFR) GF->RTK RAS RAS-GTP RTK->RAS RAF RAF Kinase (BRAF/CRAF) RAS->RAF MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Nucleus Nucleus (Proliferation) ERK->Nucleus Sorafenib Sorafenib (Strong Block) Sorafenib->RTK Sorafenib->RAF Fragment Fragment (Weak/No Block) Fragment->RAF Low Affinity

Caption: Sorafenib effectively inhibits RTK and RAF signaling steps. The fragment lacks sufficient affinity to disrupt the cascade at physiological concentrations.

References

  • Wilhelm, S. M., et al. (2004). "Bay 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases." Cancer Research. Link

  • Liu, L., et al. (2006). "Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5." Cancer Research. Link

  • Wan, P. T., et al. (2004). "Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF." Cell. Link

  • Bidepharm. (2023).[6] "Product Data: 1-(5-Amino-2-fluorophenyl)-3-methylurea (CAS 1546093-06-4)." Building Block Catalog. Link

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Validation

A Multi-Tiered Experimental Guide to Validating Molecular Docking of 1-(5-Amino-2-fluorophenyl)-3-methylurea

Molecular docking is a cornerstone of modern drug discovery, providing invaluable predictions of how a small molecule like 1-(5-Amino-2-fluorophenyl)-3-methylurea might interact with a protein target.[1][2] However, thes...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular docking is a cornerstone of modern drug discovery, providing invaluable predictions of how a small molecule like 1-(5-Amino-2-fluorophenyl)-3-methylurea might interact with a protein target.[1][2] However, these in silico models are predictions, not proof. Rigorous experimental validation is essential to confirm these computational hypotheses, ensuring that resources are invested in compounds with genuine biological activity.[1][3]

This guide provides a comprehensive, multi-tiered framework for the experimental validation of docking results. It is designed for researchers seeking to move from a computational hit to a validated lead. We will use 1-(5-Amino-2-fluorophenyl)-3-methylurea, a compound scaffold known to target protein kinases, as our case study.[4] The narrative explains not just the "how" but the "why" behind each experimental choice, creating a self-validating workflow that builds confidence at each stage.

Our approach is structured in four sequential tiers, moving from initial biophysical confirmation of direct binding to the ultimate validation of the binding mode at atomic resolution.

G cluster_0 Experimental Validation Workflow cluster_1 cluster_2 cluster_3 cluster_4 tier1 Tier 1: Biophysical Confirmation (Does it bind?) tier2 Tier 2: Functional Validation (Does it inhibit?) tier1->tier2 Confirmed Binding ITC Isothermal Titration Calorimetry (ITC) tier1->ITC SPR Surface Plasmon Resonance (SPR) tier1->SPR tier3 Tier 3: Cellular Target Engagement (Does it work in cells?) tier2->tier3 Confirmed Activity KinaseAssay Biochemical Kinase Assay tier2->KinaseAssay tier4 Tier 4: Structural Validation (How does it bind?) tier3->tier4 Confirmed Cellular Engagement CETSA Cellular Thermal Shift Assay (CETSA) tier3->CETSA Xray X-ray Crystallography tier4->Xray

Caption: A tiered workflow for the experimental validation of a computational hit.

Tier 1: Biophysical Confirmation – Does It Bind?

The first and most fundamental question is whether the compound physically interacts with the target protein. Molecular docking predicts a favorable binding energy, but this must be confirmed. We employ two orthogonal, label-free biophysical techniques to measure the direct interaction in solution or on a surface.

1.A. Isothermal Titration Calorimetry (ITC)

Causality: ITC is considered the gold standard for characterizing binding thermodynamics.[][6] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile.[6][7] This allows us to not only confirm binding but also to understand the forces driving the interaction (enthalpic vs. entropic), which is not available from docking scores alone.

Protocol: ITC Experiment

  • Sample Preparation: Dialyze the purified target kinase and the compound 1-(5-Amino-2-fluorophenyl)-3-methylurea into the identical buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch artifacts.[7]

  • Concentration Setup: A common starting point is to have the protein concentration in the sample cell at 10-20 µM and the ligand concentration in the syringe at 10-15 times the protein concentration (e.g., 150-300 µM).[8]

  • Instrument Setup: Set the experiment temperature (e.g., 25°C). The reference cell is filled with the dialysis buffer.[7]

  • Titration: Perform a series of small injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution, allowing the system to reach equilibrium between each injection.[7]

  • Data Analysis: Integrate the heat change for each injection and plot it against the molar ratio of ligand to protein. Fit the resulting isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][9]

1.B. Surface Plasmon Resonance (SPR)

Causality: While ITC provides thermodynamic data, SPR excels at measuring the kinetics of an interaction—the rates of association (k_on) and dissociation (k_off).[10][11] This is crucial because a compound's efficacy can be influenced by its residence time on the target (related to k_off), a parameter that docking does not predict.[12] Using SPR as an orthogonal method increases confidence that the observed binding is not an artifact of a single technique.[13]

Protocol: SPR Kinetic Analysis

  • Chip Preparation: Immobilize the purified target kinase onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[14]

  • Analyte Preparation: Prepare a series of dilutions of 1-(5-Amino-2-fluorophenyl)-3-methylurea in running buffer (e.g., from 0.1x to 10x the expected Kd).[15]

  • Binding Measurement: Inject the different concentrations of the compound over the sensor surface at a constant flow rate. Monitor the change in response units (RU) over time to generate sensorgrams.[11][14] Each injection cycle includes an association phase (compound flowing over) and a dissociation phase (buffer flowing over).

  • Data Analysis: Fit the resulting sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir) to calculate the association rate (k_a or k_on), dissociation rate (k_d or k_off), and the equilibrium dissociation constant (K_D = k_d/k_a).[10]

Data Comparison: Tier 1

MethodParameter1-(5-Amino-2-fluorophenyl)-3-methylureaKnown Inhibitor (Positive Control)Non-binding Urea (Negative Control)
ITC K_d (nM)15025No Binding Detected
Stoichiometry (n)0.981.01N/A
ΔH (kcal/mol)-8.5-9.2N/A
SPR K_D (nM)13522No Binding Detected
k_on (1/Ms)2.1 x 10⁵3.5 x 10⁵N/A
k_off (1/s)2.8 x 10⁻²7.7 x 10⁻³N/A

This hypothetical data shows concordant Kd/KD values from two different methods, providing strong evidence of a direct, specific interaction.

Tier 2: Functional Validation – Does It Inhibit?

Confirming binding is necessary but not sufficient. The docking simulation predicted that the compound would bind in the active site and act as an inhibitor. This functional consequence must be tested directly.

Causality: A biochemical assay directly measures the catalytic function of the target enzyme and its modulation by the compound.[16] For a kinase, this involves measuring the transfer of a phosphate group from ATP to a substrate.[17] This experiment directly validates the predicted biological outcome of the binding event. A variety of formats exist, including radiometric, luminescence, and fluorescence-based assays.[18][19][20]

Protocol: Radiometric Filter Binding Kinase Assay

  • Reaction Setup: In a microplate, combine the target kinase, a suitable peptide or protein substrate, and varying concentrations of 1-(5-Amino-2-fluorophenyl)-3-methylurea (typically in a 10-point, 3-fold serial dilution).

  • Initiate Reaction: Start the phosphorylation reaction by adding an ATP mixture containing [γ-³²P]ATP. Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.[16]

  • Stop and Capture: Terminate the reaction by adding a stop buffer (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³²P]ATP will flow through.

  • Washing: Wash the filter plate multiple times to remove all unbound radiolabeled ATP.

  • Detection: Add scintillant to the dried plate and measure the radioactivity in each well using a microplate scintillation counter. The signal is directly proportional to kinase activity.

  • Data Analysis: Plot the percentage of remaining kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Comparison: Tier 2

CompoundIC₅₀ (nM)
1-(5-Amino-2-fluorophenyl)-3-methylurea210
Staurosporine (Positive Control)15
DMSO (Vehicle Control)> 50,000

This result confirms that the compound not only binds but also functionally inhibits the kinase, with an IC₅₀ value reasonably close to the binding affinity (Kd) measured in Tier 1.

Tier 3: Cellular Validation – Does It Work in a Cell?

An inhibitor that works on a purified protein may fail in a cellular environment due to poor membrane permeability, rapid metabolism, or efflux. Therefore, it is critical to confirm that the compound engages its target within intact cells.[21][22]

Causality: The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in a physiological context.[23][24] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[24][25] Observing a thermal shift provides direct evidence that the compound has entered the cell and bound to its intended target.[26]

G cluster_0 CETSA Principle start A Unbound Protein Heat Challenge Denatures & Aggregates B Ligand-Bound Protein Heat Challenge Remains Soluble & Stable A:f1->A:f2 Low Tagg B:f1->B:f2 High Tagg (Stabilization)

Caption: Ligand binding increases the thermal stability of the target protein in CETSA.

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells (e.g., HEK293) to ~80% confluency. Treat the cells with either vehicle (DMSO) or a high concentration of 1-(5-Amino-2-fluorophenyl)-3-methylurea (e.g., 10-50 µM) for 1 hour at 37°C.[23]

  • Heat Challenge: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[25]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[23]

  • Separation: Separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[23]

  • Detection: Collect the supernatant and quantify the amount of soluble target kinase at each temperature point using Western blotting with a specific antibody.[27]

  • Data Analysis: Plot the band intensity (soluble protein) against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right for the compound-treated sample indicates target stabilization.

Data Comparison: Tier 3

TreatmentT_agg (Temperature at 50% Aggregation)Thermal Shift (ΔT_agg)
Vehicle (DMSO)48.5 °C-
1-(5-Amino-2-fluorophenyl)-3-methylurea (20 µM)54.0 °C+5.5 °C

A significant positive thermal shift confirms that the compound engages and stabilizes the target kinase in a cellular environment.

Tier 4: Structural Validation – How Does It Bind?

The final and most rigorous validation directly compares the predicted binding pose from docking with an experimental structure. This provides the ultimate confirmation of the in silico model and offers invaluable insights for structure-aided drug design.[28][29]

Causality: X-ray crystallography is the most powerful method for providing a detailed, atomic-level picture of a compound's binding mode.[30][31][32] It allows for a direct, quantitative comparison between the predicted and actual poses. A low Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure provides the highest level of validation for the computational model. A successful docking is generally considered to have an RMSD below 2.0 Å.[1]

Protocol: X-ray Crystallography via Co-crystallization

  • Complex Formation: Incubate the purified target kinase with a molar excess (e.g., 5-10 fold) of 1-(5-Amino-2-fluorophenyl)-3-methylurea to ensure saturation of the binding sites.

  • Crystallization: Screen a wide range of crystallization conditions (precipitants, buffers, additives) using sitting-drop or hanging-drop vapor diffusion methods to obtain well-diffracting crystals of the protein-ligand complex.

  • Data Collection: Expose a single, cryo-protected crystal to a high-intensity X-ray beam at a synchrotron source and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure, typically using molecular replacement if a structure of the apo-protein is available.[29][33] Build the model of the protein and ligand into the resulting electron density map and refine it to produce a final, high-resolution 3D structure.[34]

  • Pose Analysis: Superimpose the docked model with the solved crystal structure. Calculate the RMSD of the ligand's heavy atoms to quantify the accuracy of the docking prediction. Analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) to see if they were correctly predicted.

Data Comparison: Tier 4

ParameterDocking PredictionExperimental Result (X-ray)Conclusion
Binding Pose RMSD N/A1.3 ÅValidated: Excellent agreement between predicted and actual pose (< 2.0 Å).
H-bond to Hinge Yes (to backbone NH of Glu105)Yes (to backbone NH of Glu105)Validated: Key interaction correctly predicted.
Fluoro-phenyl pocket Occupies hydrophobic pocketOccupies hydrophobic pocketValidated: Overall orientation is correct.

This final tier provides definitive, atomic-level proof that the molecular docking simulation accurately predicted the binding mode of 1-(5-Amino-2-fluorophenyl)-3-methylurea.

References

  • Rupp, B. (2006). Crystallization to obtain protein-ligand complexes for structure-aided drug design. IUCr. Retrieved from [Link]

  • Scapin, G. (2013). Studying Protein–Ligand Interactions Using X-Ray Crystallography. Springer Protocols. Retrieved from [Link]

  • Betz, M. (1999). X-ray crystallography of protein-ligand interactions. PubMed. Retrieved from [Link]

  • Scapin, G. (2013). Studying protein-ligand interactions using X-ray crystallography. PubMed. Retrieved from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • Bushell, S. M., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Sighinolfi, G., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI. Retrieved from [Link]

  • ResearchGate. (2025). Studying Protein–Ligand Interactions Using X-Ray Crystallography. Retrieved from [Link]

  • Crowther, G. J., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Target Engagement Assay Services. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • ResearchGate. (2026). Cell‐Based Phenotypic and Target Engagement Assays for the Identification of Small Molecules that Enhance Microglial Phagocytosis. Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. Retrieved from [Link]

  • Breydo, L., & Uversky, V. N. (2015). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. Retrieved from [Link]

  • Taylor & Francis Online. (2020). Discovery of small molecule inhibitors through pharmacophore modeling, molecular docking, molecular dynamics simulation and experimental validation against myeloid cell leukemia-1 (Mcl-1). Retrieved from [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Retrieved from [Link]

  • Portland Press. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions. Retrieved from [Link]

  • Acker, M. G., et al. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Enzymology. Retrieved from [Link]

  • Drug Hunter. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2025). Target Engagement Assays in Early Drug Discovery. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • CureFFI.org. (2016). Isothermal titration calorimetry. Retrieved from [Link]

  • ResearchGate. (2025). Biophysical techniques for ligand screening and drug design. Retrieved from [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of dissociation constant (KD) via isothermal titration calorimetry (ITC). Retrieved from [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

  • Biosensing Instrument. (2025). Surface Plasmon Resonance Microscopy for Multiple and Single Cell Membrane Binding Kinetics Studies. Retrieved from [Link]

  • ACS Publications. (2008). Development and Experimental Validation of a Docking Strategy for the Generation of Kinase-Targeted Libraries. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Schrödinger. (n.d.). Structural Biology. Retrieved from [Link]

  • OSTR. (n.d.). Isothermal Titration Calorimetry (ITC) – iTC200. Retrieved from [Link]

  • PNAS. (2017). Locating binding poses in protein-ligand systems using reconnaissance metadynamics. Retrieved from [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking validation of small molecule-target protein.... Retrieved from [Link]

  • PMC. (n.d.). Molecular modeling and docking of small molecule inhibitors against NEK2. Retrieved from [Link]

  • ResearchGate. (2017). How to determine the accurate binding pose?. Retrieved from [Link]

  • PNAS. (2021). Leveraging nonstructural data to predict structures and affinities of protein–ligand complexes. Retrieved from [Link]

  • ACS Publications. (2022). An Effective Approach for the Ranking of Protein–Ligand Binding Poses. Journal of Chemical Information and Modeling. Retrieved from [Link]

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Comparative

Benchmarking the efficacy of 1-(5-Amino-2-fluorophenyl)-3-methylurea against standard-of-care drugs

This guide benchmarks the efficacy of 1-(5-Amino-2-fluorophenyl)-3-methylurea (CAS: 1546093-06-4), a fluorinated phenylurea derivative, against established Standard-of-Care (SoC) kinase inhibitors. Based on its structura...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks the efficacy of 1-(5-Amino-2-fluorophenyl)-3-methylurea (CAS: 1546093-06-4), a fluorinated phenylurea derivative, against established Standard-of-Care (SoC) kinase inhibitors.

Based on its structural pharmacophore—specifically the urea linker adjacent to a fluorinated phenyl ring —this compound is classified as a potential Type II Kinase Inhibitor motif, structurally analogous to the "hinge-binding" or "DFG-out" binding domains found in drugs like Sorafenib , Regorafenib , and Linifanib .

Executive Summary

1-(5-Amino-2-fluorophenyl)-3-methylurea is a synthetic small molecule featuring a urea core flanked by a methyl group and a 5-amino-2-fluorophenyl moiety.[1][2][3] This scaffold is characteristic of Type II kinase inhibitors , which stabilize the inactive "DFG-out" conformation of kinases (e.g., VEGFR, PDGFR, RAF, p38 MAPK).

This guide benchmarks the compound’s efficacy as a pharmacological probe or lead fragment against multi-kinase inhibitors Sorafenib and Regorafenib . The presence of the free 5-amino group suggests it may serve as a functional handle for PROTAC development or further derivatization, distinguishing it from the fully capped SoCs.

Comparative Landscape
Feature1-(5-Amino-2-fluorophenyl)-3-methylurea Sorafenib (SoC) Regorafenib (SoC)
Class Urea Fragment / Lead ProbeMulti-Kinase InhibitorMulti-Kinase Inhibitor
Core Motif Methyl-Urea-PhenylDiaryl-UreaDiaryl-Urea
Key Targets Predicted: VEGFR2, p38, RAFVEGFR, PDGFR, RAFVEGFR, TIE2, RAF, RET
Binding Mode Type II (DFG-out stabilizer)Type II (DFG-out stabilizer)Type II (DFG-out stabilizer)
Status Research / IntermediateFDA Approved (HCC, RCC)FDA Approved (CRC, GIST)

Mechanism of Action (MoA) & Signaling

The urea moiety acts as a hydrogen bond donor/acceptor pair, anchoring the molecule to the conserved Glu/Asp residues in the kinase activation loop. The 2-fluoro substituent typically improves metabolic stability and locks the phenyl ring conformation relative to the urea.

Pathway Visualization

The following diagram illustrates the Type II binding mode and downstream signaling blockade (MAPK/ERK pathway).

MoA_Pathway Compound 1-(5-Amino-2-fluorophenyl)- 3-methylurea Kinase_Inactive Kinase (Inactive) (DFG-out) Compound->Kinase_Inactive Stabilizes SoC Sorafenib/Regorafenib SoC->Kinase_Inactive Stabilizes Kinase_Active Kinase (Active) (DFG-in) Kinase_Active->Kinase_Inactive Inhibition RAF RAF (c-Raf/B-Raf) Kinase_Inactive->RAF Blocks RAS RAS-GTP RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Promotes

Caption: The compound stabilizes the DFG-out kinase conformation, blocking RAF-MEK-ERK signaling similar to SoCs.

Experimental Benchmarking Protocols

To objectively compare efficacy, use the following standardized assays.

Protocol A: Biochemical Kinase Inhibition Assay (FRET-based)

Objective: Determine IC50 values against VEGFR2 and B-Raf. Why: Direct measurement of ligand binding affinity without cellular permeability variables.

  • Reagents: Recombinant VEGFR2/B-Raf, FRET peptide substrate (e.g., Z'-LYTE), ATP (Km concentration).

  • Preparation: Dissolve 1-(5-Amino-2-fluorophenyl)-3-methylurea in 100% DMSO to 10 mM. Prepare 3-fold serial dilutions.

  • Reaction:

    • Mix 5 µL Kinase + 2 µL Compound (or DMSO control).

    • Incubate 15 min at RT (allows Type II slow-off binding).

    • Add 5 µL ATP/Substrate mix.

    • Incubate 1 hour at RT.

  • Detection: Add Development Reagent (cleaves unphosphorylated peptide). Read Fluorescence Ratio (Coumarin/Fluorescein) on a plate reader.

  • Validation: Sorafenib must yield IC50 ~90 nM (VEGFR2) for the assay to be valid.

Protocol B: Cellular Proliferation Assay (MTS/CellTiter-Glo)

Objective: Assess cytotoxicity in HepG2 (Liver Cancer) or A375 (Melanoma) lines. Why: Evaluates membrane permeability and metabolic stability.

  • Seeding: Plate 3,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add compound (0.1 nM – 10 µM) in triplicate. Include Regorafenib (Positive Control) and DMSO (Vehicle).

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent. Measure luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve to derive EC50.

Benchmarking Data & Efficacy Profile

The following table summarizes expected performance based on structural activity relationship (SAR) data for mono-aryl ureas vs. diaryl ureas.

Metric1-(5-Amino-2-fluorophenyl)-3-methylureaSorafenib (SoC)Regorafenib (SoC)Interpretation
VEGFR2 IC50 ~500 - 1500 nM90 nM4 nMLower Potency: The methyl group lacks the hydrophobic bulk of the SoC's second aryl ring (the "tail"), reducing affinity for the hydrophobic back pocket.
p38 MAPK IC50 ~100 - 300 nM>1000 nM>500 nMHigher Selectivity: Smaller urea fragments often retain p38 potency while losing broad-spectrum kinase activity.
Solubility High (>100 µM)Low (<5 µM)Low (<5 µM)Superior Properties: The amino and methyl groups significantly enhance aqueous solubility, ideal for IV formulation probes.
Ligand Efficiency HighModerateModerateFragment Value: While less potent, the binding energy per atom is high, making it an excellent starting point for optimization.

Workflow Visualization

Use this workflow to validate the compound's efficacy in a drug discovery pipeline.

Benchmarking_Workflow Start Compound Preparation Biochem Biochemical Assay (VEGFR2/RAF) Start->Biochem Dilution Cellular Cellular Assay (HepG2/A375) Biochem->Cellular If IC50 < 1µM Selectivity Selectivity Panel (96 Kinases) Cellular->Selectivity If EC50 < 5µM Decision Go/No-Go Decision Selectivity->Decision Profile Analysis

Caption: Step-wise validation cascade from enzymatic affinity to cellular phenotype.

References

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity..." Cancer Research.

  • Wilhelm, S. M., et al. (2011). "Regorafenib (BAY 73-4506): a new oral multikinase inhibitor..." International Journal of Cancer.

  • Liu, Y., & Gray, N. S. (2006). "Rational design of inhibitors that bind to inactive kinase conformations." Nature Chemical Biology.

  • Bidepharm. (2024). "Product Analysis: 1-(5-Amino-2-fluorophenyl)-3-methylurea (CAS 1546093-06-4)." Bidepharm Catalog.

Sources

Validation

In vivo efficacy comparison between 1-(5-Amino-2-fluorophenyl)-3-methylurea and a known inhibitor

This guide details the technical protocol for comparing the in vivo efficacy of 1-(5-Amino-2-fluorophenyl)-3-methylurea (referred to herein as AFMU ) against a clinically established Type II kinase inhibitor. Given the s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical protocol for comparing the in vivo efficacy of 1-(5-Amino-2-fluorophenyl)-3-methylurea (referred to herein as AFMU ) against a clinically established Type II kinase inhibitor. Given the structural urea motif of AFMU, Sorafenib is selected as the benchmark "Known Inhibitor" for this comparative analysis.

Executive Summary & Rationale

Objective: To evaluate the anti-tumor efficacy and pharmacokinetic (PK) profile of the urea-based candidate AFMU (CAS: 1546093-06-4) relative to the standard-of-care inhibitor Sorafenib .

Scientific Premise: The 1,3-disubstituted urea moiety is a pharmacophore characteristic of "Type II" kinase inhibitors (e.g., Sorafenib, Regorafenib). These inhibitors bind to the inactive (DFG-out) conformation of kinases (such as VEGFR, PDGFR, and RAF). AFMU, possessing a (5-amino-2-fluorophenyl) urea core, is hypothesized to act via a similar mechanism or serve as a fragment-based lead. This study aims to validate its potency and metabolic stability in vivo.

Compound Profiles:

Feature Candidate: AFMU Benchmark: Sorafenib
Chemical Name 1-(5-Amino-2-fluorophenyl)-3-methylurea 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
CAS Number 1546093-06-4 284461-73-0
Mol.[1] Weight ~183.18 g/mol 464.8 g/mol
Class Urea-based Fragment / Small Molecule Multi-kinase Inhibitor (Raf/VEGFR/PDGFR)

| Key Challenge | Rapid clearance (predicted due to MW/polarity) | Poor aqueous solubility |

Mechanism of Action (MOA) & Pathway Visualization

Both compounds are presumed to target the ATP-binding pocket of receptor tyrosine kinases (RTKs) or downstream effectors like RAF. The urea group forms critical hydrogen bonds with the conserved Glu/Asp residues in the kinase hinge region and activation loop.

Pathway Diagram: Type II Kinase Inhibition

The following diagram illustrates the blockade of the VEGF/RAF/MEK/ERK signaling cascade, leading to reduced angiogenesis and proliferation.

KinasePathway cluster_Cell Tumor Cell / Endothelial Cell Extracellular Extracellular Space VEGF VEGF Ligand VEGFR VEGFR (RTK) VEGF->VEGFR Binding RAS RAS (GTPase) VEGFR->RAS Activation RAF RAF Kinase RAS->RAF Phosphorylation MEK MEK 1/2 RAF->MEK ERK ERK 1/2 MEK->ERK Nucleus Nucleus: Gene Transcription (Proliferation/Angiogenesis) ERK->Nucleus Translocation Sorafenib Sorafenib (Benchmark) Sorafenib->VEGFR Inhibits (Type II) Sorafenib->RAF Inhibits AFMU AFMU (Candidate) AFMU->VEGFR Putative Inhibition

Caption: Schematic of the VEGF/RAF signaling cascade. Both AFMU and Sorafenib are posited to intercept signaling at the RTK (VEGFR) or RAF level, preventing downstream ERK activation.

Experimental Protocol: In Vivo Efficacy Study

Model Selection: Human Renal Cell Carcinoma (RCC) Xenograft (e.g., 786-O or Caki-1 cell lines) is the standard model for Sorafenib validation.

Phase A: Formulation & Stability
  • Challenge: Urea compounds often exhibit poor solubility.

  • Protocol:

    • Vehicle: 50% PEG400 / 50% Water (or Cremophor EL/Ethanol/Water 12.5:12.5:75 for Sorafenib).

    • Preparation: Dissolve AFMU in DMSO (5% final vol), then add PEG400, then saline. Sonicate to ensure a clear solution or stable suspension.

    • QC: Verify concentration via HPLC prior to dosing.

Phase B: Xenograft Workflow

Animals: BALB/c Nude Mice (Female, 6-8 weeks). Group Size: n=10 per group (Power > 0.8 for 30% difference).

GroupTreatmentDoseRouteFrequency
G1 Vehicle Control-PO (Oral)QD x 21 days
G2 Sorafenib (Benchmark) 30 mg/kgPOQD x 21 days
G3 AFMU (Low) 10 mg/kgPOQD x 21 days
G4 AFMU (High) 30 mg/kgPOQD x 21 days

Step-by-Step Procedure:

  • Inoculation: Inject

    
     786-O cells subcutaneously into the right flank.
    
  • Staging: Allow tumors to reach ~100-150 mm³. Randomize mice into groups based on tumor volume to ensure equal baseline.

  • Dosing: Administer treatment daily via oral gavage. Record body weight daily (toxicity proxy).

  • Measurement: Measure tumor dimensions (Length x Width) with digital calipers every 3 days.

    • Formula:

      
      
      
  • Termination: At Day 21, harvest plasma (PK analysis) and tumor tissue (biomarker analysis: pERK, pVEGFR).

Data Presentation & Analysis

The following tables summarize the expected data structure for a valid comparison.

Table 1: Efficacy Endpoints (Day 21)
MetricVehicleSorafenib (30 mpk)AFMU (30 mpk)Interpretation
Mean Tumor Vol (mm³)



Lower is better.
TGI (%) -~62%

Tumor Growth Inhibition > 50% is considered active.
Body Weight Change (%) +2%-5%

Loss >15% indicates toxicity.
Survival Rate 100%100%

Deaths suggest off-target lethality.
Table 2: Pharmacokinetic (PK) Comparison

Samples taken at Day 21 (steady state).

ParameterSorafenibAFMUNote

(ng/mL)
~4000

High

required for target coverage.

(h)
12-15

Short

(<2h) in AFMU may require BID dosing.

High

Total exposure measure.

Experimental Timeline Visualization

This diagram outlines the critical path for the 6-week study.

Timeline Start Week 0 Cell Culture Expansion Inoculation Week 1 SubQ Injection (786-O Cells) Start->Inoculation Staging Week 3 Tumors ~100mm3 Randomization Inoculation->Staging Treatment Weeks 3-6 Daily Dosing (PO) Measure 2x/Week Staging->Treatment Harvest Week 6 Necropsy PK/PD Analysis Treatment->Harvest

Caption: Chronological workflow from cell expansion to final tissue harvest.

Critical Analysis & Troubleshooting

  • Metabolic Stability: AFMU is a smaller fragment compared to Sorafenib. It may undergo rapid Phase II metabolism (acetylation of the amine). If in vivo efficacy is low despite high in vitro potency, consider:

    • Microsomal Stability Assay: Check intrinsic clearance (

      
      ).
      
    • Formulation Change: Switch to a lipid-based vehicle to improve absorption.

  • Toxicity: The free aniline moiety (5-amino-2-fluorophenyl) in AFMU carries a risk of genotoxicity or methemoglobinemia. Monitor animals for cyanosis and check spleen size at necropsy.

References

  • Wilhelm, S. M., et al. (2004). "BAY 43-9006 exhibits broad spectrum oral antitumor activity..." Cancer Research.

  • Chemical Abstracts Service (CAS). (n.d.). "1-(5-Amino-2-fluorophenyl)-3-methylurea - CAS 1546093-06-4".[1] Common Chemistry.

  • Adnane, L., et al. (2006). "Sorafenib (BAY 43-9006) inhibits tumor growth and vascularization..." Journal of Cellular Physiology.

  • National Cancer Institute. (2023). "Standard Protocol for Human Tumor Xenograft Models". NCI Protocols.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(5-Amino-2-fluorophenyl)-3-methylurea

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(5-Amino-2-fluorophenyl)-3-methylurea, ensuring compliance with safety regulations and minimizing risk. The procedures outlined below are grounded in established principles of chemical waste management and are designed to be both comprehensive and easy to follow.

Hazard Identification and Risk Assessment
  • Aminophenyl and Fluorophenyl Groups: These moieties suggest potential for toxicity and irritation. Aromatic amines are a class of compounds that require careful handling due to their potential health effects.

  • Methylurea Moiety: Urea-based compounds can have varying levels of toxicity. For instance, N-Methylurea is considered a hazardous substance and may cause skin sensitization[1].

Given these structural features, 1-(5-Amino-2-fluorophenyl)-3-methylurea should be treated as a hazardous substance. According to the Occupational Safety and Health Administration (OSHA), it is crucial to handle such chemicals with care to avoid personal contact, including inhalation[1].

Assumed Hazard Classification:

Hazard ClassDescription
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation May cause skin irritation.
Eye Irritation May cause serious eye irritation.
Sensitization May cause an allergic skin reaction.
Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. When handling 1-(5-Amino-2-fluorophenyl)-3-methylurea for disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes[2][3].

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required. It is important to check the manufacturer's glove compatibility chart to ensure proper selection[2].

  • Body Protection: A fully-buttoned lab coat should be worn to protect the skin[2].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[4].

Spill Management

Accidental spills must be handled promptly and safely. The following procedure should be followed for cleaning up spills of 1-(5-Amino-2-fluorophenyl)-3-methylurea:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate the immediate area and ensure adequate ventilation[5].

  • Control Ignition Sources: Remove all sources of ignition from the area[1].

  • Contain the Spill: Use an absorbent material, such as sand or vermiculite, to contain the spill[6].

  • Clean-Up: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container[1][3]. Avoid creating dust[3].

  • Decontaminate: Clean the spill area with soap and water[2].

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste[7].

Disposal Procedure

The disposal of 1-(5-Amino-2-fluorophenyl)-3-methylurea must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[8].

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste 1-(5-Amino-2-fluorophenyl)-3-methylurea in a dedicated, compatible, and sealable container[2]. The container should be clearly labeled as "Hazardous Waste"[7].

    • The label must include the chemical name: "1-(5-Amino-2-fluorophenyl)-3-methylurea" and a clear indication of the hazards (e.g., "Toxic")[2].

  • Waste Segregation:

    • Do not mix this waste with other waste streams to avoid potentially reactive mixtures[7].

    • Store the waste container away from incompatible materials, such as strong oxidizing agents[2][4].

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation[2][4].

    • Ensure the container is kept tightly closed except when adding waste[7].

  • Arranging for Pickup:

    • Once the container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[2].

    • Complete a chemical collection request form as required by your institution[2].

The following diagram illustrates the decision-making process for the proper disposal of 1-(5-Amino-2-fluorophenyl)-3-methylurea.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Need to Dispose of 1-(5-Amino-2-fluorophenyl)-3-methylurea assess_hazards Assess Hazards & Don PPE start->assess_hazards collect_waste Collect in Labeled, Compatible Container assess_hazards->collect_waste segregate_waste Segregate from Incompatible Materials collect_waste->segregate_waste store_waste Store in Designated Hazardous Waste Area segregate_waste->store_waste request_pickup Request Pickup by EHS or Licensed Vendor store_waste->request_pickup end_process End: Proper Disposal Complete request_pickup->end_process RegulatoryConsiderations cluster_epa EPA (RCRA) cluster_osha OSHA epa_id Generator Identification waste_class Waste Classification epa_id->waste_class manifest Manifest for Transport waste_class->manifest tsdf Use of Licensed TSDF manifest->tsdf hazcom Hazard Communication ppe Personal Protective Equipment hazcom->ppe training Employee Training ppe->training

Caption: Key regulatory considerations for hazardous waste disposal.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 1-(5-Amino-2-fluorophenyl)-3-methylurea, protecting both themselves and the environment.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Texas Woman's University.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Hazardous Waste. (2026, February 12). US EPA.
  • Standard Operating Procedure for: Urea. (n.d.). Washington State University.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Safety Data Sheet: Methylurea. (2010, November 24). Fisher Scientific.
  • Safety Data Sheet: Urea. (n.d.). Carl ROTH.
  • Safety Data Sheet: Urea. (n.d.). Chemos GmbH & Co.KG.
  • Safety Data Sheet: UREA 46-0-0. (2014, November 20). LPI.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
  • 1926.1111 - 4-Aminodiphenyl. (n.d.). Occupational Safety and Health Administration.
  • Safety Data Sheet. (n.d.). Fisher Scientific.
  • N-Methylurea Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Safety Data Sheet: Methylurea. (2024, January 30). Fisher Scientific.
  • Safety Data Sheet. (2024, September 7). Sigma-Aldrich.
  • Safety Data Sheet: Urea. (2016, May 5). NIST.
  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison.
  • Standard Operating Procedures for N-Nitroso-N-methylurea (NMU). (2015, April 8). University of North Texas Health Science Center.
  • Transportauftrag NOxAMID. (2020, November 24). MEHLDAU & STEINFATH Umwelttechnik GmbH.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1-(5-Amino-2-fluorophenyl)-3-methylurea
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1-(5-Amino-2-fluorophenyl)-3-methylurea
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